4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Description
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKEQUEMQXTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357703 | |
| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13629-28-2 | |
| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the target molecule and its precursors, tailored for professionals in the fields of chemical research and drug development.
Introduction
Quinolin-2-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The incorporation of a piperidinomethyl substituent at the 4-position of the quinolin-2-one scaffold is anticipated to modulate the compound's physicochemical properties and enhance its biological activity, making this compound a molecule of considerable interest for further investigation.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-(bromomethyl)-1H-quinolin-2-one. This is followed by a nucleophilic substitution reaction with piperidine to yield the final product.
Experimental Protocols
Synthesis of 4-(bromomethyl)-1H-quinolin-2-one
A solution of acetoacetanilide in a suitable solvent is treated with bromine to afford 4-bromoacetoacetanilide. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield 4-(bromomethyl)-1H-quinolin-2-one.[1] The crude product is purified by recrystallization.
Synthesis of this compound
To a solution of 4-(bromomethyl)-1H-quinolin-2-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added an excess of piperidine. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford pure this compound.
Characterization Data
Starting Materials and Intermediate
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |
| Piperidine | C₅H₁₁N | 85.15 | -9 | (CDCl₃): 2.79 (t), 2.19 (m), 1.51 (m)[2] | (CDCl₃): 47.0, 27.2, 25.2[2] | 3287, 2934, 2853, 1442 | 85 (M⁺)[3][4] |
| 4-(bromomethyl)-1H-quinolin-2-one | C₁₀H₈BrNO | 238.08 | 258-260 | (DMSO-d₆): 11.86 (s, 1H), 7.84 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 7.24 (t, 1H), 6.74 (s, 1H), 4.90 (s, 2H) | (DMSO-d₆): 162.37, 152.34, 147.32, 138.92, 131.22, 130.78, 124.17, 122.33, 117.89, 117.19, 116.14, 59.96 | 3316, 3141, 1669, 1616 | 237.8 [M]⁺, 239.8 [M+2]⁺ |
Final Product: this compound
| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Predicted 1H NMR (δ ppm) | Predicted 13C NMR (δ ppm) | Predicted IR (cm-1) | Predicted MS (m/z) |
| This compound | C₁₅H₁₈N₂O | 242.32 | - | (DMSO-d₆): ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~6.5 (s, 1H), ~3.6 (s, 2H), ~2.4 (t, 4H), ~1.5 (m, 4H), ~1.4 (m, 2H) | (DMSO-d₆): ~162.0, ~148.0, ~139.0, ~130.0, ~124.0, ~122.0, ~118.0, ~116.0, ~60.0, ~54.0, ~26.0, ~24.0 | ~3300 (N-H), ~2930 (C-H), ~1660 (C=O), ~1610 (C=C) | 242 [M]⁺ |
Logical Relationships in Characterization
The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.
Conclusion
This technical guide outlines a reliable and efficient synthetic route for the preparation of this compound. The detailed experimental protocols and comprehensive characterization data provided herein will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds and for drug development professionals exploring new therapeutic agents. The successful synthesis and characterization of this molecule open avenues for further investigation into its biological activities and potential applications in medicine.
References
A Technical Guide to the Physicochemical Properties of Novel Quinolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of novel quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes important biological pathways and synthetic workflows to serve as a valuable resource for researchers in the field of drug discovery and development.
Physicochemical and Biological Data of Novel Quinolin-2-one Derivatives
The following tables summarize key quantitative data for various novel quinolin-2-one derivatives, focusing on their biological activities.
Table 1: Antibacterial Activity of Quinolin-2-one Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 6c | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [3][4] |
| 6c | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 | [3][4] |
| 6c | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [3][4] |
| 6l | Gram-positive bacterial pathogens | Promising activity | [3] |
| 6o | Gram-positive bacterial pathogens | Promising activity | [3] |
Table 2: Anticancer Activity of Quinolin-2-one Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| VIIa | Hop-62 (human lung cancer) | % Control Growth | -51.7% at 80 µg/mL | [5] |
| 2a | Breast cancer (MCF-7) | Most effective | - | [6] |
| 8a | Breast cancer (MCF-7) | Most effective | - | [6] |
| Compounds 2, 6, 7 | Ehrlich Ascites Carcinoma (EAC) cells | Activity at 250µg/ml | > 60% | [7] |
Table 3: Anti-inflammatory and Antioxidant Activity of Quinolin-2-one Derivatives
| Compound ID | Assay | Activity Metric | Value | Reference |
| 3h | LOX Inhibition | IC50 | 10 µM | [8] |
| 3s | LOX Inhibition | IC50 | 10 µM | [8] |
| 3g | LOX Inhibition | IC50 | 27.5 µM | [8] |
| 3g | Lipid Peroxidation Inhibition | % Inhibition | 100% | [8] |
| 3g | Hydroxyl Radical Scavenging | % Scavenging | 67.7% | [8] |
| 3g | ABTS Radical Cation Decolorization | % Decolorization | 72.4% | [8] |
| 11e | LOX Inhibition | IC50 | 52 µM | [8] |
| 11e | Lipid Peroxidation Inhibition | % Inhibition | 97% | [8] |
| 2, 6 | DPPH Radical Scavenging | IC50 (µg/mL) | 85.78 and 13.41 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of quinolin-2-one derivatives.
General Synthesis of N-amino-quinolin-2-one Derivatives from Coumarins[1][7][9]
This method involves the reaction of a substituted coumarin with hydrazine hydrate.
-
Reactants: Substituted coumarin and hydrazine hydrate (80%).
-
Solvent: Pyridine or ethanol.
-
Procedure:
-
Dissolve the substituted coumarin in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 6 hours).[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto ice water to precipitate the product.
-
Filter the solid product, dry it at room temperature, and recrystallize from a suitable solvent like acetone.[9]
-
This reaction proceeds through a ring-opening of the coumarin's lactone ring, followed by an intramolecular cyclization and rearrangement to form the N-amino-quinolin-2-one derivative.[1]
MTT Assay for Cytotoxicity Screening[2]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinolin-2-one derivatives.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[1][3][4]
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, broth medium, standardized microbial suspension (e.g., MRSA), and the test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the quinolin-2-one derivatives in the broth medium within the wells of a 96-well plate.[1]
-
Prepare a standardized inoculum of the test microorganism.[1]
-
Inoculate each well with the microbial suspension.[1]
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).[1]
-
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
The following diagrams illustrate key signaling pathways affected by quinolin-2-one derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one as a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a novel small molecule with potential therapeutic applications. Based on structure-activity relationship (SAR) studies of analogous quinolin-2-one derivatives, this compound is hypothesized to function as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive overview of the proposed signaling pathway, detailed hypothetical experimental protocols for its validation, and a structured presentation of anticipated quantitative data. The information herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and related compounds.
Introduction
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and central nervous system effects[1][2]. The substitution at the 4-position of the quinolin-2-one ring has been a focal point for modulating pharmacological activity[1][3]. The introduction of a piperidine moiety, a common pharmacophore in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule[4][5].
Recent studies on structurally related 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives have demonstrated potent inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase[6]. VEGFR-2 is a critical signaling receptor involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression and other pathological conditions. Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. Given the structural similarity, it is plausible that this compound exerts its biological effects through a similar mechanism.
Proposed Mechanism of Action: VEGFR-2 Inhibition
We hypothesize that this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By occupying this site, the compound is expected to prevent the phosphorylation of the receptor and downstream signaling molecules, thereby abrogating the pro-angiogenic signals initiated by VEGF.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability, all of which are essential for angiogenesis.
Caption: Proposed VEGFR-2 signaling pathway and point of inhibition.
Hypothetical Experimental Validation
To validate the proposed mechanism of action, a series of in vitro and cell-based assays would be required. The following section outlines the detailed methodologies for these key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the VEGFR-2 kinase domain in a kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the poly(Glu, Tyr) substrate and ATP (at a concentration close to its Km).
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an ELISA-based method with an anti-phosphotyrosine antibody.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Cell-Based Phospho-VEGFR-2 Assay
Objective: To assess the ability of the compound to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.
Methodology:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) which endogenously express VEGFR-2.
-
Procedure:
-
HUVECs are seeded in 96-well plates and grown to near confluence.
-
The cells are serum-starved for several hours to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a recombinant human VEGF-A for a short period (e.g., 5-10 minutes) at 37°C.
-
The stimulation is terminated, and the cells are lysed.
-
The levels of phosphorylated VEGFR-2 (at a specific tyrosine residue, e.g., Y1175) and total VEGFR-2 are quantified using a sandwich ELISA or a Western blot analysis.
-
-
Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The percentage of inhibition of VEGF-induced phosphorylation is determined, and the IC50 value is calculated.
Endothelial Cell Proliferation Assay
Objective: To evaluate the effect of the compound on VEGF-induced endothelial cell proliferation.
Methodology:
-
Cell Line: HUVECs.
-
Procedure:
-
HUVECs are seeded at a low density in 96-well plates in a low-serum medium.
-
The cells are treated with various concentrations of the test compound in the presence or absence of a pro-proliferative concentration of VEGF-A.
-
The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell proliferation.
-
Cell viability and proliferation are assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
-
Data Analysis: The effect of the compound on basal and VEGF-stimulated proliferation is determined, and the GI50 (concentration for 50% growth inhibition) is calculated.
Anticipated Quantitative Data
The following table summarizes the expected quantitative data from the proposed experimental validation, based on findings for structurally similar VEGFR-2 inhibitors.
| Assay | Parameter | Expected Value | Reference Compound (e.g., Sorafenib) |
| In Vitro VEGFR-2 Kinase Assay | IC50 | 10 - 100 nM | ~90 nM |
| Cell-Based Phospho-VEGFR-2 Assay | IC50 | 50 - 500 nM | ~50 nM |
| Endothelial Cell Proliferation Assay | GI50 | 0.1 - 1 µM | ~20 nM |
Structure-Activity Relationship (SAR) Logic
The rationale for proposing this compound as a VEGFR-2 inhibitor is based on established SAR for this class of compounds.
Caption: Logical relationship for hypothesized activity.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural analogy to known VEGFR-2 inhibitors provides a strong rationale for its investigation in this context. The proposed mechanism, centered on the inhibition of VEGFR-2 tyrosine kinase, offers a clear and testable hypothesis. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and elucidating the therapeutic potential of this compound. Further investigation into its selectivity against other kinases and its in vivo efficacy in relevant disease models will be crucial next steps in its development as a potential therapeutic agent.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of Synthesized Quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry, showing significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Accurate structural confirmation and purity assessment are critical following synthesis, making spectroscopic analysis an indispensable tool in the research and development pipeline.
This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize synthesized quinolin-2-one derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to illustrate the analytical process.
Synthesis of the Quinolin-2-one Core
A variety of synthetic methodologies exist for the construction of the quinolin-2-one scaffold. One-pot syntheses, which involve multiple reaction steps in a single vessel, are often favored for their efficiency and atom economy.[3] A common and effective strategy is the palladium-catalyzed Heck reaction followed by an intramolecular cyclization.[3][4]
Experimental Protocol: Pd-Catalyzed One-Pot Synthesis of 4-Aryl-2-quinolones[3]
-
Reaction Setup : To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 2-iodoaniline (1.0 mmol), the corresponding acrylate (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as PPh₃ (10 mol%).
-
Solvent and Base : Add a suitable solvent (e.g., DMF or toluene, 5 mL) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Conditions : Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.[3]
Caption: Workflow for Pd-catalyzed one-pot synthesis of quinolin-2-ones.[3]
Spectroscopic Characterization
Once synthesized and purified, the compound's identity and structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[5][6] Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the quinolin-2-one scaffold include the N-H proton (often a broad singlet) and the characteristic doublets for the vinylic protons at C3 and C4.[7][8]
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The most downfield signal is typically the carbonyl carbon (C2) of the lactam ring.[7][9]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Quinolin-2-one Core Solvent: DMSO-d₆. Chemical shifts can vary based on substitution and solvent.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | ~11.8 (broad s) | - |
| C2 | - | ~162.5 |
| C3 | ~6.5 (d, J ≈ 9.5 Hz) | ~122.1 |
| C4 | ~7.9 (d, J ≈ 9.5 Hz) | ~140.9 |
| C4a | - | ~119.7 |
| C5 | ~7.6 (d) | ~128.3 |
| C6 | ~7.2 (t) | ~122.3 |
| C7 | ~7.5 (t) | ~130.9 |
| C8 | ~7.3 (d) | ~115.7 |
| C8a | - | ~139.3 |
(Data compiled from multiple sources[7][10])
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified quinolin-2-one derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition : Acquire a ¹H NMR spectrum, typically using 16-64 scans. Following this, acquire a ¹³C NMR spectrum, which may require several hundred to several thousand scans for a sufficient signal-to-noise ratio.[6] Two-dimensional NMR experiments like COSY and HMBC can be run to further confirm structural assignments.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[13][14] For quinolin-2-ones, key absorptions confirm the presence of the lactam ring and aromatic system.
Table 2: Characteristic IR Absorption Bands for Quinolin-2-ones
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| N-H (Lactam) | Stretch | 3200 - 3000 (broad) | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=O (Lactam) | Stretch | 1680 - 1650 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1620 - 1450 | Medium-Strong |
| C-N | Stretch | 1350 - 1200 | Medium |
| C-H (Aromatic) | Out-of-plane bend | 900 - 675 | Strong |
(Data compiled from multiple sources[8][12][15])
Experimental Protocol: IR Analysis
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition : Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis : Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the target structure.[16]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[18] Electrospray Ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.[19]
Table 3: Common Fragment Ions in ESI-MS of Quinolin-2-ones
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion; confirms molecular weight. |
| [M+H - CO]⁺ | Loss of carbon monoxide from the lactam ring. |
| [M+H - H₂O]⁺ | Loss of water (can occur with certain substituents). |
| [M+H - CO - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring. |
(Data compiled from multiple sources[19][20][21])
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] The solution must be free of particles; filter if necessary.
-
Infusion : Introduce the sample into the mass spectrometer's ion source, typically via direct infusion with a syringe pump or through an LC system.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode (for ESI). The full scan will show the [M+H]⁺ peak. To gain structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[23]
Integrated Analysis and Application
No single technique provides a complete picture. A combined approach is necessary for unambiguous structure confirmation.
Caption: Integrated workflow for the spectroscopic confirmation of quinolin-2-ones.
Application in Drug Discovery: Targeting Signaling Pathways
Quinolin-2-one derivatives are prominent in drug discovery, often as kinase inhibitors.[1] They can target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and angiogenesis.[24][25] Spectroscopic analysis is the foundational step that validates the structure of these potential therapeutic agents before they undergo biological screening.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinolin-2-one derivative.[25]
Conclusion
The robust characterization of synthesized quinolin-2-ones is a prerequisite for their advancement in drug discovery and materials science. A meticulous and integrated application of NMR, IR, and Mass Spectrometry provides the necessary evidence for structural confirmation and purity assessment. The protocols and data presented in this guide offer a foundational framework for researchers to confidently analyze and validate these high-value heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. webassign.net [webassign.net]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. fiveable.me [fiveable.me]
- 19. benchchem.com [benchchem.com]
- 20. chempap.org [chempap.org]
- 21. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Quinolin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinolin-2-one derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are presented to support researchers in the design and development of novel therapeutic agents based on this versatile molecular framework.
Anticancer Activity of Quinolin-2-one Derivatives
Quinolin-2-one derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of receptor tyrosine kinases, topoisomerases, and tubulin polymerization. The substitutions on the quinolin-2-one ring system play a crucial role in defining their potency and selectivity.
Structure-Activity Relationship and Data
The anticancer activity of quinolin-2-one derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, substitutions at the C4, C6, and C7 positions have been extensively studied.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | 4-Methoxybenzyl | MCF-7 | 3.56 | [1] |
| 1b | H | H | 4-Ethylphenyl | MCF-7 | >100 | [1] |
| 1c | NO2 | 4-Methoxybenzyl | 2-p-Tolyl | MCF-7 | moderate | [1] |
| 1d | NO2 | 4-Ethylphenyl | 2-p-Tolyl | MCF-7 | >100 | [1] |
| 2a | H | H | H | A549 | 68.02 | [2] |
| 2b | H | H | 4-Chlorophenyl | A549 | 18.68 | [2] |
| 2c | H | H | 4-Methoxyphenyl | A549 | 25.43 | [2] |
| 2d | H | H | 4-Nitrophenyl | A549 | 9.00 | [2] |
Table 1: Anticancer activity of selected quinolin-2-one derivatives.
Key Mechanisms of Action and Signaling Pathways
1.2.1. EGFR/HER2 Inhibition
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key players in cell proliferation and survival, and their overactivation is a hallmark of many cancers.[3][4] Quinolin-2-one derivatives have been designed as dual inhibitors of these kinases.
1.2.2. Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[5] Certain quinolin-2-one derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[5]
1.2.3. Tubulin Polymerization Inhibition
Microtubules are critical for cell division, and their disruption is a well-established anticancer strategy. Some quinolin-2-one derivatives bind to tubulin, inhibiting its polymerization into microtubules and arresting the cell cycle.
Anti-inflammatory Activity of Quinolin-2-one Derivatives
Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases. Quinolin-2-one derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.
Structure-Activity Relationship and Data
The anti-inflammatory activity of these compounds is often attributed to substitutions that mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3a | 4-Methylsulfonylphenyl at C-2, Carboxyl at C-4 | 9.9 | 0.077 | 128.57 | [6] |
| 3b | 4-Methylsulfonylphenyl at C-2, Benzoyl at C-6 | >100 | 0.077 | >1298 | [6] |
| 3c | 4-Methylsulfonylphenyl at C-2, Benzoyl at C-8 | >100 | 0.082 | >1219 | [6] |
| 4a | Pyrazole at C-3, various amides | N/A | 5.68 | N/A | [4] |
| 4b | Pyrazole at C-3, various amides | N/A | 3.37 | N/A | [4] |
| Celecoxib | - | 24.8 | 0.06 | 413.33 | [6] |
Table 2: Anti-inflammatory activity of selected quinolin-2-one derivatives.
Key Mechanisms of Action and Signaling Pathways
2.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8] Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.
Antimicrobial Activity of Quinolin-2-one Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinolin-2-one derivatives have shown significant activity against a range of bacteria, particularly Gram-positive strains.[9]
Structure-Activity Relationship and Data
The antimicrobial potency of these compounds is influenced by substitutions that can enhance membrane permeability or inhibit essential bacterial enzymes.
| Compound | R1 | R2 | MRSA MIC (µg/mL) | MRSE MIC (µg/mL) | VRE MIC (µg/mL) | Reference |
| 5a | Cl | H | 0.75 | 2.50 | 0.75 | [9] |
| 5b | Cl | Cl | 1.25 | 2.50 | 1.25 | [9] |
| 5c | Cl | Br | 2.50 | 5.00 | 2.50 | [9] |
| 5d | Cl | NH2 | 6.00 | >10 | >10 | [9] |
| 6a | CF3 | 4-Methylphenyl | 3.0 | 3.0 | 3.0 | |
| 6b | CF3 | 4-Trifluoromethylphenyl | 0.75 | 3.0 | 0.75 | |
| Daptomycin | - | - | 0.5 | 1.0 | 0.5 | [9] |
Table 3: Antimicrobial activity of selected quinolin-2-one derivatives against resistant Gram-positive bacteria.
Experimental Protocols
General Synthesis of Quinolin-2-one Derivatives from Coumarins
A common method for synthesizing N-amino-quinolin-2-ones involves the reaction of a coumarin derivative with hydrazine hydrate.
Procedure:
-
A mixture of the substituted coumarin (1 equivalent) and hydrazine hydrate (excess) in a suitable solvent (e.g., ethanol or pyridine) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The crude product is then purified by recrystallization from an appropriate solvent to yield the corresponding N-amino-quinolin-2-one derivative.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinolin-2-one derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compounds orally or intraperitoneally.
-
Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
Quinolin-2-one derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications of the quinolin-2-one core can lead to potent and selective inhibitors for anticancer, anti-inflammatory, and antimicrobial applications. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers aiming to further explore and optimize this important class of compounds.
References
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Quinolin-2-ones: A New Frontier in Antibacterial Drug Discovery
For Immediate Release
In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel antibacterial agents. Among the promising candidates, quinolin-2-one derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent activity against a spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide delves into the discovery and development of these compounds, offering an in-depth analysis for researchers, scientists, and drug development professionals.
The quinolin-2-one core, a bicyclic heterocyclic structure, has proven to be a versatile template for the design of new therapeutic agents.[1] Its derivatives have been extensively explored for various pharmacological activities, including anticancer, anti-inflammatory, and notably, antibacterial properties.[1][2] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows to provide a comprehensive resource for advancing the development of this promising class of antibiotics.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of quinolin-2-one derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative quinolin-2-one derivatives against various Gram-positive and Gram-negative bacterial strains.
Table 1: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Vancomycin-resistant Enterococcus faecalis (VRE) (MIC, µg/mL) | Reference |
| 6c | 0.018 - 0.061 | 0.75 | - | 0.75 | [3][4] |
| 6i | 0.018 - 0.061 | - | - | - | [4] |
| 6l | 0.018 - 0.061 | - | - | - | [3][4] |
| 6o | 0.018 - 0.061 | - | - | - | [3][4] |
| Compound 2 | 3.12 - 50 | - | 3.12 - 50 | - | [5] |
| Compound 6 | 3.12 - 50 | - | 3.12 - 50 | - | [5] |
| Ciprofloxacin (control) | 0.018 | - | - | - | [4] |
| Daptomycin (control) | - | 0.75 | - | 0.75 | [3][4] |
Table 2: Antibacterial Activity of Quinolin-2-one Derivatives against Gram-Negative Bacteria
| Compound | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| Compound 2 | 3.12 - 50 | - | 3.12 - 50 | [5] |
| Compound 6 | 3.12 - 50 | - | 3.12 - 50 | [5] |
| Compound C | 30 (250 µg/mL), 33 (500 µg/mL) (Zone of Inhibition, mm) | - | - | [2] |
Structure-Activity Relationship (SAR)
The antibacterial potency of quinolin-2-one derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinolin-2-one scaffold significantly influence their biological activity.[6] For instance, substitutions at the N-1 and C-7 positions of the quinolone core are key for penetration and target binding.[7] Specifically, a cyclopropyl group at the N-1 position has been shown to be beneficial for antibacterial activity.[7] Furthermore, the planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant for biological activity.[8]
Mechanisms of Antibacterial Action
Quinolin-2-one derivatives exert their antibacterial effects through various mechanisms, primarily by interfering with essential bacterial processes. A key mechanism of action for many quinolone compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10][11] These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria.[9] By inhibiting these enzymes, quinolin-2-ones lead to DNA damage and ultimately cell death.[10]
Some quinolin-2-one derivatives have also been reported to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids.[3][4] Additionally, certain derivatives have demonstrated the ability to disrupt bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[3][4] For example, compound 6c has shown significant, dose-dependent antibiofilm action against MRSA.[3][4] Another identified target is the peptide deformylase (PDF) enzyme, with computational and experimental studies suggesting that some derivatives act as PDF inhibitors.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enoxacin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Unveiling the Therapeutic Potential of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, with a significant focus on oncology. The incorporation of a piperidine moiety, a common functional group in many approved drugs, further enhances the potential for diverse biological interactions. This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. By examining the activities of structurally related compounds, this document will elucidate the most probable mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for assessing its biological effects. The primary therapeutic avenues explored herein are anticancer, neurokinin receptor antagonism, and CCR5 receptor antagonism.
Potential Therapeutic Targets and Mechanisms of Action
Based on the extensive research into quinolin-2-one and piperidine-containing molecules, the following therapeutic targets are proposed for this compound:
Anticancer Activity via Kinase Inhibition
The quinolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. Many derivatives have shown potent and selective inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several quinolin-2-one derivatives have been reported as potent VEGFR-2 inhibitors.[1][2][3] It is hypothesized that this compound may bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers. Quinolin-2-one derivatives have been designed and synthesized as EGFR inhibitors, showing promising anticancer activity.[4][5][6] The subject compound may act as an ATP-competitive inhibitor of the EGFR kinase domain.
The general mechanism of action for kinase inhibition involves the binding of the inhibitor to the ATP pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.
References
- 1. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
literature review of the pharmacological potential of quinoline derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their investigation and development as therapeutic agents for a wide array of diseases.[2][3][4] This technical guide provides a comprehensive review of the pharmacological potential of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. The content herein summarizes quantitative data, details key experimental methodologies, and illustrates relevant biological pathways to support ongoing research and drug development efforts.
Anticancer Activity
Quinoline derivatives represent a significant class of anticancer agents, exerting their effects through a multitude of mechanisms that disrupt cancer cell proliferation, survival, and migration.[5][6]
Mechanisms of Action
The anticancer effects of quinoline derivatives are diverse and target several hallmarks of cancer:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds, such as doxorubicin and mitoxantrone, function as DNA intercalating agents.[5][7] By inserting themselves between DNA base pairs, they interfere with replication and transcription. Furthermore, they are often potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during cell division, leading to catastrophic DNA damage and apoptosis.[7][8]
-
Kinase Inhibition: Dysregulation of protein kinase signaling is fundamental to many cancers.[1] Quinoline derivatives have been successfully developed as inhibitors of various kinases.[6] For instance, they have been shown to inhibit Pim-1 kinase, Src-Abl tyrosine kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR), thereby blocking signaling pathways that promote cell growth, proliferation, and angiogenesis.[1][7][9]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Certain quinoline derivatives disrupt microtubule dynamics by inhibiting the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Quantitative Data: In Vitro Anticancer Activity
The potency of quinoline derivatives is often evaluated using in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics.
| Derivative Class/Compound | Cancer Cell Line(s) | Potency (IC50 / GI50) | Reference(s) |
| 7-Chloro-4-quinolinylhydrazones | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [5] |
| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [5] |
| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 µM | [10] |
| Quinoline-Chalcone (6) | HL-60 (Leukemia) | 0.59 µM | [10] |
| Quinoline-2-carboxamides (Comp. 5) | PC-3 (Prostate) | GI50 = 1.29 µM | [7] |
| Tubulin Inhibitor (4c) | MDA-MB-231 (Breast) | 17 ± 0.3 μM | [11] |
Key Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro screening of anticancer compounds to determine cytotoxicity.[12]
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated overnight to allow for attachment.
-
Compound Treatment: A serial dilution of the test quinoline derivative is prepared. The cell culture medium is replaced with medium containing the various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well (e.g., 10 µL per 100 µL of medium).[14] The plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.[14] The plate is often placed on an orbital shaker for a short period to ensure complete dissolution.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][15]
-
Analysis: After subtracting the background absorbance, the cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization
Many quinoline derivatives function as Tyrosine Kinase Inhibitors (TKIs), which are a cornerstone of targeted cancer therapy.[9][16] They block aberrant signaling that drives tumor growth.[9]
Caption: Mechanism of action for quinoline-based Tyrosine Kinase Inhibitors (TKIs).
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[17] Quinoline derivatives have shown significant promise as both antibacterial and antifungal agents.
Antibacterial and Antifungal Potential
Quinoline-based compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[18][19] Their mechanisms often involve inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, or disrupting fungal cell wall integrity.[18] Some derivatives function as peptide deformylase (PDF) enzyme inhibitors.[17]
Quantitative Data: In Vitro Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Derivative Class/Compound | Microbial Strain(s) | Potency (MIC) | Reference(s) |
| Quinoline-Quinolone Hybrid (5d) | S. aureus, E. coli, P. aeruginosa | 0.125 - 8 µg/mL | [18] |
| Substituted Quinoline (4) | MRSA, VRE | 0.75 µg/mL | [20] |
| Substituted Quinoline (6) | C. difficile | 1.0 µg/mL | [20] |
| Hydroxyimidazolium Hybrid (7b) | S. aureus | 2 µg/mL | [19] |
| Hydroxyimidazolium Hybrid (7b) | M. tuberculosis H37Rv | 10 µg/mL | [19] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | [17][21] |
Key Experimental Protocol: Agar Dilution for MIC Determination
The agar dilution method is a reference standard for determining the MIC of antimicrobial agents.[22][23][24]
-
Compound Preparation: The quinoline derivative is dissolved in a suitable solvent and then serially diluted to create a range of concentrations (typically two-fold dilutions).[25]
-
Plate Preparation: A specific volume of each antimicrobial dilution is mixed with molten Mueller-Hinton agar (for bacteria) or another appropriate agar medium.[25] This mixture is poured into petri dishes and allowed to solidify. A growth control plate containing no antimicrobial agent is also prepared.[22]
-
Inoculum Preparation: The microbial strains to be tested are cultured to a standardized density (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 Colony Forming Units (CFU) per spot.[22]
-
Inoculation: The standardized microbial suspensions are spotted onto the surface of the agar plates, with each plate containing a different concentration of the quinoline derivative. Multiple strains can be tested on a single plate.[25][26]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-24 hours for most bacteria).[22][23]
-
MIC Determination: Following incubation, the plates are examined for visible microbial growth. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits the growth of the organism.[22]
Antiviral, Anti-inflammatory, and Antimalarial Potential
Beyond cancer and microbial infections, the quinoline scaffold is integral to drugs targeting viruses, inflammation, and malaria.
Antiviral Activity
Quinoline derivatives have demonstrated activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[2][27][28][29][30] For instance, certain trisubstituted quinazolinone compounds, a related scaffold, were found to be potent inhibitors of Zika and Dengue virus replication, with EC50 values as low as 86 nM.[27][31] The mechanisms of action are varied and can involve inhibiting viral enzymes or interfering with viral entry or replication stages.
Caption: Experimental workflow for the Agar Dilution MIC assay.
Anti-inflammatory Activity
Quinoline-based molecules can modulate inflammatory responses by targeting key enzymes in inflammatory pathways.[32][33] They have been developed as inhibitors of Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[32][33] The nature and position of substituents on the quinoline ring are critical for determining target specificity; for example, derivatives with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[32] Certain derivatives have shown appreciable anti-inflammatory effects in lipopolysaccharide (LPS) induced inflammation models.[34]
Antimalarial Activity
The quinoline scaffold is historically significant in the fight against malaria, with chloroquine and mefloquine being prime examples.[2] The primary mechanism of action for 4-aminoquinolines like chloroquine involves disrupting the detoxification of heme within the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. The drug accumulates in the acidic vacuole and prevents the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that induces oxidative stress and kills the parasite.
Quantitative Data: Antiplasmodial Activity
| Derivative Class/Compound | Plasmodium falciparum Strain(s) | Potency (IC50) | Reference(s) |
| Quinolinyl Thiourea Analog (1) | Chloroquine-Resistant | 1.2 µM | [35] |
| Amino-quinoline (40a) | Chloroquine-Sensitive (Pf3D7) | 0.25 µM | [35] |
| Quinoline-imidazole Hybrid (72) | Chloroquine-Sensitive (3D7) | 0.10 µM | [2] |
| Quinoline-pyrimidine Hybrids | Chloroquine-Resistant (W2) | 0.075 - 0.142 µM | [36] |
| Quinoline-sulfonamide Hybrids | 3D7 / K1 | 0.01 - 0.41 µM | [36] |
| Fluoroalkylated γ-lactam Hybrids | 3D7 / W2 | 19 - 49 nM | [36] |
Conclusion
The quinoline ring is an exceptionally versatile and privileged scaffold in drug discovery.[1][37] Derivatives based on this core structure have yielded a vast number of compounds with potent and diverse pharmacological activities, including crucial anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents.[38] The ability to modify the quinoline core at multiple positions allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. The continued exploration of novel quinoline derivatives, guided by quantitative structure-activity relationship studies and mechanistic insights, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. droracle.ai [droracle.ai]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agar dilution - Wikipedia [en.wikipedia.org]
- 23. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. woah.org [woah.org]
- 27. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 31. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benthamdirect.com [benthamdirect.com]
- 33. researchgate.net [researchgate.net]
- 34. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]
- 37. jetir.org [jetir.org]
- 38. jddtonline.info [jddtonline.info]
Methodological & Application
Application Note: Laboratory Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the laboratory synthesis of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one, a quinolinone derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is proposed as a two-step process commencing with the chlorination of 4-methyl-1H-quinolin-2-one to yield 4-(chloromethyl)-1H-quinolin-2-one, followed by a nucleophilic substitution reaction with piperidine. This protocol is based on established synthetic methodologies for analogous quinolinone derivatives and Mannich-type reactions.[1][2][3]
Introduction
Quinolin-2-one scaffolds are prevalent in a variety of biologically active compounds.[4][5][6] The functionalization at the C4 position of the quinolinone ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of an aminomethyl group, such as a piperidin-1-ylmethyl moiety, can significantly impact a compound's solubility, basicity, and ability to interact with biological targets. The Mannich reaction and nucleophilic substitution are powerful tools for achieving such modifications.[2][3][7] This protocol provides a comprehensive guide for the synthesis, purification, and characterization of 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one.
Synthetic Workflow
Figure 1: Proposed synthetic workflow for 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one.
Experimental Protocols
Part 1: Synthesis of 4-(Chloromethyl)-1H-quinolin-2-one (Intermediate)
This procedure is adapted from standard allylic/benzylic chlorination methods.
Materials:
-
4-Methyl-1H-quinolin-2-one
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1H-quinolin-2-one (1 equivalent) in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-(chloromethyl)-1H-quinolin-2-one.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Synthesis of 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one (Final Product)
This procedure is based on analogous nucleophilic substitution reactions on 4-substituted quinolinones.[1]
Materials:
-
4-(Chloromethyl)-1H-quinolin-2-one
-
Piperidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 4-(chloromethyl)-1H-quinolin-2-one (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) and piperidine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water to remove any inorganic impurities.
-
Dry the crude product under vacuum.
-
Purify the crude 4-(piperidin-1-ylmethyl)-1H-quinolin-2-one by column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) or by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
Data Presentation
The following table summarizes the expected and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| 4-(Chloromethyl)-1H-quinolin-2-one | C₁₀H₈ClNO | 193.63 | Solid | 60-70 | To be determined | Signals corresponding to quinolinone core protons and a singlet for the chloromethyl group (~4.5-5.0 ppm) | [M+H]⁺ = 194.0 |
| 4-(Piperidin-1-ylmethyl)-1H-quinolin-2-one | C₁₅H₁₈N₂O | 242.32 | Solid | 70-85 | To be determined | Signals for quinolinone core, a singlet for the methylene bridge, and multiplets for the piperidine ring protons. | [M+H]⁺ = 243.1 |
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Carbon tetrachloride is a hazardous substance and should be handled with extreme care. Consider using a safer alternative solvent if possible.
-
Piperidine is a corrosive and flammable liquid. Handle with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. hakon-art.com [hakon-art.com]
- 4. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Quinolin-2-one Derivatives in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-one (carbostyril) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This heterocyclic motif is the core of numerous synthetic compounds with significant potential in oncology.[2] Quinolin-2-one derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and protein kinases crucial for tumor growth and survival.[3] This document provides detailed application notes on the use of quinolin-2-one derivatives in cancer cell lines, experimental protocols for their evaluation, and a summary of their activity.
Data Presentation: Cytotoxicity of Quinolin-2-one Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of selected quinolin-2-one derivatives against various human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Compound 15 | MCF-7 | Breast Adenocarcinoma | 15.16 | [4] |
| HepG-2 | Hepatocellular Carcinoma | 18.74 | [4] | |
| A549 | Lung Carcinoma | 18.68 | [4] | |
| Compound 5d | HepG2 | Hepatocellular Carcinoma | 1.94 | [5] |
| MCF-7 | Breast Adenocarcinoma | 7.1 | [5] | |
| MDA-231 | Breast Adenocarcinoma | 4.62 | [5] | |
| HeLa | Cervical Cancer | 3.88 | [5] | |
| Compound 3c | A549 | Lung Carcinoma | 5.9 | [6] |
| Compound D13 | HeLa | Cervical Cancer | 1.34 | [7] |
| Compound 71 | A549 | Lung Carcinoma | <10 | [5] |
| HepG2 | Hepatocellular Carcinoma | <10 | [5] | |
| K562 | Chronic Myelogenous Leukemia | <10 | [5] | |
| PC-3 | Prostate Cancer | <10 | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and cell density. The data presented here is for comparative purposes.
Mechanisms of Action
Quinolin-2-one derivatives employ multiple mechanisms to induce cancer cell death. The primary modes of action observed are the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Apoptosis Induction
Many quinolin-2-one derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Key markers for apoptosis that can be assessed are the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
Cell Cycle Arrest
A common mechanism of action for these compounds is the disruption of the normal cell cycle progression, leading to cell cycle arrest, frequently at the G2/M phase. This prevents the cancer cells from dividing and proliferating.
Inhibition of Signaling Pathways
Quinolin-2-one derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and the Epidermal Growth Factor Receptor (EGFR) pathways.[8][9] By blocking these pathways, the compounds can halt the signals that promote cancer cell growth, survival, and proliferation. Some derivatives also function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division.[10]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of quinolin-2-one derivatives.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Quinolin-2-one derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently with a pipette.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting a dose-response curve.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI), a fluorescent dye that stains DNA.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection: Western Blotting for Cleaved Caspase-3 and PARP
Western blotting is used to detect specific proteins in a cell lysate, such as the cleaved (active) forms of caspase-3 and PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system. β-actin is typically used as a loading control to ensure equal protein loading.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways often targeted by quinolin-2-one derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolin-2-one derivatives.
Caption: Mechanism of tubulin polymerization inhibition leading to G2/M cell cycle arrest.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer properties of quinolin-2-one derivatives.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad-spectrum antimicrobial activities.[1] The core structure of quinoline is a key pharmacophore in many synthetic antibacterial agents.[1] The mechanism of action for many quinolone compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2][3][4][5] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of the novel compound, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against a variety of microbial strains.
The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays, which are considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), representing the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[8] The following tables summarize representative MIC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 8 |
| Enterococcus faecalis | Gram-positive | 29212 | 16 |
| Streptococcus pneumoniae | Gram-positive | 49619 | 4 |
| Escherichia coli | Gram-negative | 25922 | 16 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 |
| Klebsiella pneumoniae | Gram-negative | 700603 | 16 |
Table 2: Antifungal Activity of this compound
| Fungal Strain | Type | ATCC Number | MIC (µg/mL) |
| Candida albicans | Yeast | 90028 | 32 |
| Candida glabrata | Yeast | 90030 | 64 |
| Aspergillus fumigatus | Mold | 204305 | 128 |
| Cryptococcus neoformans | Yeast | 32045 | 16 |
Experimental Protocols
Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing
This protocol is based on the CLSI M07 guidelines for determining the MIC of aerobic bacteria.[9]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (from a fresh 18-24 hour agar plate)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Multichannel pipettes
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the stock solution of the test compound to the first column of wells, resulting in the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[6]
-
This will result in wells with decreasing concentrations of the quinolinone derivative.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[6]
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is based on the CLSI M27 guidelines for yeasts.[10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Fungal strains (from a fresh culture)
-
Sterile saline
-
Spectrophotometer
-
Multichannel pipettes
-
Incubator (35°C)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the test compound as described in Protocol 1.
-
-
Inoculum Preparation:
-
For yeasts, prepare a suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Follow the serial dilution procedure as outlined in Protocol 1, using RPMI-1640 as the diluent.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.
-
Visualizations
Caption: Experimental workflow for the broth microdilution susceptibility test.
Caption: General mechanism of action of quinolone compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fleroxacin - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
developing an HPLC method for purity analysis of quinolin-2-one compounds
An Application Note and Protocol for the Development of a High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Quinolin-2-one Compounds.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and application of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of quinolin-2-one and its derivatives. Quinolin-2-one, a key heterocyclic motif in medicinal chemistry, requires robust analytical methods to ensure its quality and purity for research and pharmaceutical development.[1][2][3] This application note details the experimental protocol, from sample preparation to data analysis, and includes a troubleshooting guide for common chromatographic issues. The provided method is designed to be a starting point, which can be adapted and optimized for various quinolin-2-one analogues.
Introduction
Quinolin-2-one and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Given their therapeutic potential, ensuring the purity of these compounds is of paramount importance for accurate biological evaluation and to meet regulatory standards in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in pharmaceutical substances.[4][5][6]
This application note describes a gradient RP-HPLC method that effectively separates quinolin-2-one from its potential impurities and degradation products. The method utilizes a C18 stationary phase, a mobile phase consisting of an acidified water/acetonitrile gradient, and UV detection.
Physicochemical Properties of Quinolin-2-one
A fundamental understanding of the analyte's properties is crucial for successful HPLC method development.[7]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO | [1][8] |
| Molecular Weight | 145.16 g/mol | [1][8] |
| Appearance | White to pale yellow crystalline solid | [1][9] |
| Melting Point | 198-199 °C | [9] |
| Solubility | Generally insoluble in water, soluble in organic solvents like methanol, ethanol, and acetonitrile. | [1][5] |
| Tautomerism | Exists in a tautomeric equilibrium with its keto form, 2-quinolone (quinolin-2(1H)-one), and its enol form, 2-hydroxyquinoline. The keto form is favored in polar solvents. | [9] |
| UV Maximum | ~289 nm, ~325 nm | [9][10] |
Experimental Workflow
The overall workflow for the HPLC purity analysis of quinolin-2-one compounds is illustrated below.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Quinolin-2-one reference standard (purity ≥ 99.5%)
-
Quinolin-2-one sample for analysis
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10 µL[11]
-
Column Temperature: 30 °C
-
Run Time: 25 minutes
Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the quinolin-2-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.[12]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the quinolin-2-one sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Sample Solution (100 µg/mL): Dilute 1 mL of the Sample Solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.[11][12]
Data Presentation and Analysis
The purity of the quinolin-2-one sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Purity Calculation
The percentage purity is calculated using the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data Table
The following table summarizes hypothetical data for a quinolin-2-one sample analysis.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity A |
| 2 | 8.2 | 995000 | 99.50 | Quinolin-2-one |
| 3 | 10.1 | 2500 | 0.25 | Impurity B |
| 4 | 12.5 | 1000 | 0.10 | Unknown Impurity |
| Total | 1000000 | 100.00 |
Potential Impurities and Degradation Products
Common degradation pathways for quinoline compounds involve hydroxylation.[13][14][15][16] Therefore, potential impurities to monitor include hydroxylated derivatives of quinolin-2-one. Specific known impurities may also be available from commercial suppliers.[17][18][19]
Troubleshooting
This decision tree provides a logical approach to resolving common HPLC issues.
Caption: Troubleshooting guide for common HPLC issues.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the purity analysis of quinolin-2-one compounds. The method is specific, and with proper system suitability checks, it can deliver accurate and reproducible results. This protocol serves as a valuable starting point for researchers and scientists in the pharmaceutical industry, and it can be further optimized and validated for specific quinolin-2-one derivatives and their unique impurity profiles.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. preprints.org [preprints.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. chemeo.com [chemeo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Degradation pathway of quinolines in a biofilm system under denitrifying conditions [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline Impurity 1 | 83-08-9 | SynZeal [synzeal.com]
- 18. Quinoline Impurity 1 | CAS No- 83-08-9 | NA [chemicea.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
Evaluating the Anti-Inflammatory Potential of Quinolin-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental evaluation of quinolin-2-one derivatives as potential anti-inflammatory agents. It includes detailed protocols for key in vitro and in vivo assays, structured data presentation for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Quinolin-2-one, a heterocyclic aromatic organic compound, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory properties are of particular note. This document outlines a standardized experimental setup to rigorously assess the anti-inflammatory efficacy of novel quinolin-2-one compounds, focusing on their mechanisms of action.
In Vitro Anti-Inflammatory Activity
The initial assessment of anti-inflammatory potential is typically conducted using in vitro assays that model key aspects of the inflammatory response. These assays are crucial for screening compounds and elucidating their mechanisms of action at a cellular and molecular level.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). This assay measures the ability of quinolin-2-one derivatives to inhibit LPS-induced NO production in the murine macrophage cell line RAW 264.7. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2][3]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinolin-2-one derivatives (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2][4]
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100
Data Presentation:
| Compound | Concentration (µM) | Nitric Oxide Production (% of LPS Control) | IC50 (µM) |
| Quinolin-2-one A | 1 | 85.2 ± 4.1 | 25.6 |
| 10 | 62.7 ± 3.5 | ||
| 50 | 31.5 ± 2.8 | ||
| 100 | 15.9 ± 1.9 | ||
| Quinolin-2-one B | 1 | 92.1 ± 5.3 | 42.1 |
| 10 | 75.4 ± 4.9 | ||
| 50 | 48.9 ± 3.7 | ||
| 100 | 28.3 ± 2.5 | ||
| Dexamethasone | 10 | 25.3 ± 2.1 | 5.8 |
Data are presented as mean ± SD (n=3). IC50 values are calculated from the dose-response curves.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities. The compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one belongs to this family and, like other quinoline analogues, is a candidate for investigation into its potential therapeutic effects, including cytotoxic properties against cancer cell lines.[1][2] The evaluation of cytotoxicity is a critical initial step in the drug discovery process, providing essential data on a compound's potential as a therapeutic agent or its possible toxicity.[3][4][5] These application notes provide a comprehensive guide to assessing the cytotoxic effects of this compound using established cell-based assays.
A multi-faceted approach is recommended for a thorough cytotoxicity assessment, employing assays that interrogate different cellular processes.[3] This document outlines detailed protocols for three commonly used cytotoxicity assays:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7][8]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9][10][11]
-
Annexin V Apoptosis Assay: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early indicator of apoptosis or programmed cell death.[12][13][14]
The selection of an appropriate cell line is crucial for the relevance of the cytotoxicity study. For investigating potential anticancer effects, human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) are commonly used.[15][16] For general cytotoxicity screening, immortalized cell lines like HEK293 (human embryonic kidney) or fibroblast cell lines can be employed.[17]
Experimental Workflow
The general workflow for assessing the cytotoxicity of a test compound is depicted below.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in a clear and structured table to facilitate comparison of the compound's effects across different cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key parameter to report.
Table 1: Cytotoxicity of this compound against various cell lines.
| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) |
| HeLa | MTT | 24 | 45.2 ± 3.1 |
| 48 | 28.7 ± 2.5 | ||
| 72 | 15.1 ± 1.8 | ||
| LDH | 48 | 35.4 ± 4.2 | |
| MCF-7 | MTT | 24 | 62.8 ± 5.4 |
| 48 | 41.3 ± 3.9 | ||
| 72 | 22.9 ± 2.1 | ||
| LDH | 48 | 50.1 ± 6.3 | |
| HEK293 | MTT | 48 | > 100 |
| LDH | 48 | > 100 |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[6][8][18][19]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[18][19]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Release Assay
This protocol is based on standard LDH assay procedures.[9][11][20]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (for maximum LDH release control)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Include wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer 45 minutes before the end of incubation)
-
Compound-treated LDH release
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Annexin V Apoptosis Assay
This protocol is based on standard Annexin V staining procedures for flow cytometry.[12][13][14]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
-
Hypothetical Signaling Pathway
Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspase pathways.[16] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. opentrons.com [opentrons.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2-one derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. Emerging research suggests that compounds structurally related to 4-Piperidin-1-ylmethyl-1H-quinolin-2-one exhibit significant antiproliferative effects against various cancer cell lines.[1][2] These effects are often mediated through the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[3][4][5]
These application notes provide a comprehensive guide for the in vivo evaluation of the anticancer efficacy of this compound using animal models. The protocols detailed herein are designed to be adaptable for researchers in drug discovery and preclinical development.
Objective
The primary objective of the in vivo studies outlined below is to assess the antitumor efficacy and tolerability of this compound in established xenograft models. These studies will provide crucial data on the compound's potential as a therapeutic agent and inform further preclinical and clinical development.
Proposed In Vivo Animal Models
Based on the known anticancer activities of quinolinone derivatives, human tumor xenograft models in immunocompromised mice are the recommended approach for evaluating the in vivo efficacy of this compound.[6][7][8][9]
Recommended Cell Lines for Xenograft Models:
A panel of human cancer cell lines should be selected to represent different tumor types. Initial in vitro screening to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cell lines is highly recommended to select the most sensitive models for in vivo studies.
Table 1: Proposed Human Cancer Cell Lines for Xenograft Studies
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MDA-MB-231 | A well-established, aggressive triple-negative breast cancer cell line. |
| Lung Cancer | A549 | A commonly used non-small cell lung cancer cell line. |
| Colon Cancer | HCT116 | A standard colorectal carcinoma cell line. |
| Prostate Cancer | PC-3 | A prostate cancer cell line representing androgen-independent disease. |
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines the subcutaneous implantation of human cancer cells into immunocompromised mice.
Materials:
-
This compound (test article)
-
Vehicle control (e.g., sterile saline, PBS with 5% DMSO)
-
Positive control (a standard-of-care chemotherapeutic for the selected cancer type)
-
Selected human cancer cell line
-
Immunocompromised mice (e.g., Athymic Nude or NOD/SCID, 6-8 weeks old, female)
-
Cell culture medium and supplements
-
Matrigel® (optional, can enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations to achieve approximately 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Experimental Workflow for Xenograft Efficacy Studies
Treatment Administration and Monitoring
Treatment Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control
Procedure:
-
Dosing: The dose levels for the test article should be determined from prior maximum tolerated dose (MTD) studies. Administer the treatments as per the determined schedule (e.g., daily, once every two days) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize the mice and excise the tumors for weighing and further analysis.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 150 | - | +5.2 |
| Test Compound (Low Dose) | 25 mg/kg, q.d., p.o. | 980 ± 110 | 47.0 | +2.1 |
| Test Compound (High Dose) | 50 mg/kg, q.d., p.o. | 550 ± 85 | 70.3 | -1.5 |
| Positive Control | [Dose and Schedule] | 480 ± 70 | 74.1 | -8.9 |
SEM: Standard Error of the Mean; q.d.: once daily; p.o.: oral administration
Table 3: Hypothetical Final Tumor Weight Data
| Treatment Group | Dose and Schedule | Mean Final Tumor Weight (g ± SEM) |
| Vehicle Control | - | 1.95 ± 0.20 |
| Test Compound (Low Dose) | 25 mg/kg, q.d., p.o. | 1.05 ± 0.15 |
| Test Compound (High Dose) | 50 mg/kg, q.d., p.o. | 0.60 ± 0.09 |
| Positive Control | [Dose and Schedule] | 0.52 ± 0.08 |
Potential Signaling Pathways for Investigation
Quinolinone derivatives have been shown to target various signaling pathways implicated in cancer progression. Post-in vivo studies, excised tumor tissues can be analyzed to investigate the mechanism of action of this compound.
PI3K/Akt/mTOR Signaling Pathway
Recommended Post-in Vivo Analyses:
-
Immunohistochemistry (IHC): To analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor tissues.
-
Western Blotting: To investigate the phosphorylation status and expression levels of key proteins in relevant signaling pathways (e.g., Akt, mTOR, ERK) in tumor lysates.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the in vivo evaluation of the anticancer efficacy of this compound. A systematic approach, beginning with the selection of appropriate cancer cell lines and culminating in detailed analysis of tumor growth and potential mechanisms of action, will be critical in determining the therapeutic potential of this compound. The use of well-characterized xenograft models is an essential step in the preclinical development of novel anticancer agents.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of a Library of Quinolin-2-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of a library of quinolin-2-one derivatives. The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide is intended to assist researchers in the design and execution of HTS campaigns to identify and characterize novel bioactive quinolin-2-one compounds.
Biological Activities and Screening Strategies
Quinolin-2-one derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug discovery. Key therapeutic areas and corresponding screening strategies are outlined below.
Anticancer Activity
The quinolin-2-one nucleus is a core component of several anticancer agents.[1] These compounds can exert their effects through various mechanisms, including inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2]
Screening Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): To determine the effect of the compounds on cancer cell proliferation and viability.[1]
-
Kinase Inhibition Assays: To identify compounds that inhibit specific kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, or Cyclin-Dependent Kinases (CDKs).
-
Apoptosis Assays (e.g., Annexin V Staining): To determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: To investigate if the compounds cause arrest at specific phases of the cell cycle.[1]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the discovery of new antimicrobial agents is crucial. Quinolin-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.
Screening Assays:
-
Minimum Inhibitory Concentration (MIC) Determination: To quantify the potency of compounds against various microbial strains.
-
Biofilm Inhibition Assays: To assess the ability of compounds to prevent or disrupt biofilm formation, a key factor in chronic infections.
Data Presentation: Quantitative Screening Data
The following tables summarize representative quantitative data from high-throughput screening of quinolin-2-one derivative libraries against various targets.
Table 1: Anticancer Activity of Representative Quinolin-2-one Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinolin-2-one A | MCF-7 (Breast) | 0.34 | 5-Fluorouracil | - |
| Quinolin-2-one B | HCT116 (Colon) | 22.4 | 5-Fluorouracil | - |
| Quinolin-2-one C | A549 (Lung) | 18.68 | - | - |
| Quinolin-2-one D | HepG2 (Liver) | 18.74 | - | - |
| Quinolin-2-one E | PC-3 (Prostate) | 15.16 | - | - |
Data synthesized from multiple sources for illustrative purposes.[3]
Table 2: Antimicrobial Activity of Representative Quinolin-2-one Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Quinolin-2-one F | S. aureus (MRSA) | 0.75 | Daptomycin | 0.50 |
| Quinolin-2-one G | E. faecalis (VRE) | 0.75 | Daptomycin | 0.50 |
| Quinolin-2-one H | S. epidermidis (MRSE) | 2.50 | Daptomycin | 1.0 |
| Quinolin-2-one I | E. coli | >1000 | Ampicillin | 100 |
| Quinolin-2-one J | B. subtilis | 500 | Ampicillin | 100 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.
Protocol 1: MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of quinolin-2-one derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinolin-2-one derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (a known cytotoxic drug) wells. Incubate for 48-72 hours.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[1]
Protocol 2: High-Throughput Kinase Inhibition Assay (Luminescent)
Objective: To screen for quinolin-2-one derivatives that inhibit the activity of a specific protein kinase (e.g., EGFR, Aurora Kinase).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Quinolin-2-one derivative library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white, low-volume microplates
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense 1 µL of each quinolin-2-one derivative from the library into the wells of a 384-well plate. Include wells with a known inhibitor as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates a higher level of kinase inhibition. Calculate the percent inhibition for each compound relative to the controls.
Protocol 3: High-Throughput Apoptosis Assay (Annexin V-based)
Objective: To identify quinolin-2-one derivatives that induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinolin-2-one derivative library (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Propidium Iodide (PI) solution
-
384-well clear, flat-bottom microplates
-
High-content imaging system or flow cytometer with a plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density (e.g., 2,500 cells/well) and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with the quinolin-2-one derivatives at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a known apoptosis-inducing agent as a positive control.
-
Cell Harvesting (for suspension cells or flow cytometry): Gently harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
-
High-Content Imaging: For adherent cells, staining can be performed directly in the plate. Acquire images using a high-content imager and quantify the percentage of apoptotic cells based on fluorescence intensity and cellular morphology.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical high-throughput screening workflow and a key signaling pathway often targeted by quinolin-2-one derivatives.
High-Throughput Screening Workflow
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[6] Quinolin-2-one derivatives have been investigated as inhibitors of this pathway.
References
Application Notes and Protocols for Assessing the Antifungal Activity of Novel Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antifungal properties of novel quinolinone compounds. The protocols outlined below are based on established methodologies and are designed to deliver reproducible and reliable data for screening and characterizing new antifungal agents.
Introduction
The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the discovery and development of new antifungal agents. Quinolinone scaffolds have shown promise as a source of diverse bioactive molecules, including those with antifungal potential. This document details standardized in vitro methods to determine the antifungal efficacy of novel quinolinone derivatives, including the determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
Key Experimental Techniques
The primary assessment of antifungal activity involves determining the lowest concentration of a compound that inhibits fungal growth (MIC) and the lowest concentration that kills the fungus (MFC). These parameters are crucial for evaluating the potential of a new compound as a fungistatic or fungicidal agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents against yeasts and molds.[2][3][4]
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum.[5] This assay is performed as a subsequent step to the MIC test to determine whether a compound has a cidal or static effect on the fungus.[6]
Experimental Protocols
Protocol for Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Materials:
-
Novel quinolinone compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or water
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.), grow an overnight culture in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 30°C.[2] Adjust the culture turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp.), grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) for 7 days to allow for sporulation.[7] Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[7]
-
-
Preparation of Quinolinone Compound Dilutions:
-
Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the quinolinone compound at which there is no visible growth. For yeasts, this is often defined as a significant reduction (e.g., 50% or 90%) in turbidity compared to the growth control.[9] For molds, the endpoint is typically complete inhibition of growth.[7]
-
Protocol for MFC Assay
Materials:
-
96-well plates from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, select the wells showing no visible growth (at and above the MIC).
-
From each of these wells, and from the growth control well, take a 10-20 µL aliquot and subculture it onto an SDA plate.[6][10]
-
Incubate the SDA plates at 35°C until growth is visible in the subculture from the growth control well (typically 24-48 hours).[10]
-
The MFC is the lowest concentration of the compound that results in no fungal growth or a kill of ≥99.9% of the initial inoculum on the subculture plates.[5][6]
Data Presentation
Quantitative data from the antifungal assays should be summarized in a clear and structured format to facilitate comparison between different quinolinone compounds and reference drugs.
Table 1: In Vitro Antifungal Activity of Novel Quinolinone Compounds
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| QN-001 | Candida albicans ATCC 90028 | 16 | 32 | 2 |
| QN-002 | Candida albicans ATCC 90028 | 8 | 32 | 4 |
| QN-003 | Candida albicans ATCC 90028 | 32 | >64 | >2 |
| Fluconazole | Candida albicans ATCC 90028 | 2 | 64 | 32 |
| QN-001 | Aspergillus fumigatus ATCC 204305 | 32 | 64 | 2 |
| QN-002 | Aspergillus fumigatus ATCC 204305 | 16 | 64 | 4 |
| QN-003 | Aspergillus fumigatus ATCC 204305 | 64 | >64 | >1 |
| Amphotericin B | Aspergillus fumigatus ATCC 204305 | 0.5 | 1 | 2 |
Note: The MFC/MIC ratio is used to classify the antifungal effect. A ratio of ≤4 suggests a fungicidal effect, while a ratio of >4 indicates a fungistatic effect.[5]
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Minimum Fungicidal Concentration (MFC) Determination.
Caption: Hypothetical Signaling Pathway Affected by a Quinolinone Compound.
Potential Mechanisms of Action
Quinoline and its derivatives have been reported to exert their antifungal effects through various mechanisms, including:
-
Disruption of the fungal cell membrane: Some quinoline compounds can interfere with the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[11]
-
Inhibition of ergosterol biosynthesis: The azole class of antifungals inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[12][13] Novel quinolinones could potentially act on enzymes within this pathway.
-
Inhibition of succinate dehydrogenase: Some quinolinone derivatives have been identified as inhibitors of succinate dehydrogenase, an enzyme essential for fungal respiration.[14]
Further studies, such as membrane integrity assays (e.g., propidium iodide staining) and ergosterol quantification, can be conducted to elucidate the specific mechanism of action of novel quinolinone compounds.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial assessment and characterization of the antifungal activity of novel quinolinone compounds. Consistent application of these standardized methods will generate high-quality, comparable data essential for the progression of promising candidates in the drug discovery pipeline.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Lipophilicity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] For the privileged scaffold of 4-hydroxy-1H-quinolin-2-one, which is present in numerous biologically active compounds, understanding the lipophilicity of its various substituted analogues is paramount for optimizing pharmacokinetic and pharmacodynamic properties.[2][3]
This document provides detailed application notes and experimental protocols for the three primary methods used to determine the lipophilicity of ring-substituted 4-hydroxy-1H-quinolin-2-ones: the Shake-Flask method, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and in silico computational prediction.
Data Presentation: Lipophilicity of Substituted 4-Hydroxy-1H-quinolin-2-ones
The following table summarizes experimentally determined and calculated lipophilicity data for a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives. The experimental values are presented as the logarithm of the capacity factor (log k) determined by RP-HPLC, a common index of lipophilicity.[2] Calculated log P values from two different commercial programs are included for comparison.[2]
| Compound No. | Substituent(s) | log k (Experimental) | Clog P (Calculated) | log P (Calculated) |
| 1 | H | 0.493 | 1.838 | 1.77 |
| 2 | 7-Cl | 0.812 | 2.548 | 2.48 |
| 3 | 5-OH | 0.286 | 1.777 | 1.14 |
| 4 | 7-OH | 0.319 | 1.777 | 1.14 |
| 5 | 6-NO₂ | 0.581 | 1.817 | 1.54 |
| 6 | 6-NH₂ | 0.397 | 0.945 | 0.49 |
| 7 | 6-NH-cinnamoyl | 0.845 | 3.389 | 3.31 |
| 8 | 6-COOH-3-N=N-(2,5-diCl-4-NO₂-Ph) | 1.112 | 5.378 | 4.89 |
| 9 | 3-COOH | 0.412 | 1.589 | 1.34 |
| 10 | 3-CONH₂ | 0.341 | 0.656 | 0.49 |
| 11 | 3-CONH-Ph | 0.778 | 2.679 | 2.61 |
| 12 | 3-CONH-(2-OH-Ph) | 0.803 | 2.898 | 2.45 |
Data sourced from Jampilek, J., et al. (2009). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity.[2]
Experimental and Computational Methodologies
Method 1: Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most widely accepted technique for the direct determination of the n-octanol/water partition coefficient (log P).[4][5] It directly measures the concentration of the analyte in both phases after equilibrium is reached.
Caption: Workflow for log P determination using the shake-flask method.
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).
-
Saturate n-octanol with the aqueous buffer by mixing them vigorously for 24 hours, then allowing the phases to separate completely.
-
Similarly, saturate the aqueous buffer with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of the test 4-hydroxy-1H-quinolin-2-one derivative in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 2 mL of each).
-
Add a small aliquot of the analyte stock solution to the biphasic system. The final concentration should be within the linear range of the chosen analytical method.
-
Securely cap the vessel and shake it vigorously until equilibrium is reached. Shaking time can vary but is often between 1 to 24 hours at a constant temperature (e.g., 25°C).
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase for analysis. Avoid any cross-contamination at the interface.
-
-
Quantification:
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Prepare calibration curves for the analyte in both n-octanol and the aqueous buffer to ensure accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the following formula:
-
P = [Concentration]octanol / [Concentration]aqueous
-
-
The lipophilicity is expressed as the logarithm of P:
-
log P = log₁₀(P)
-
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used indirect method for estimating lipophilicity.[2][6] It is faster and requires less sample than the shake-flask method. The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its log P value. The retention is quantified by the capacity factor (k), and its logarithm (log k) is used as the lipophilicity index.[2]
Caption: Workflow for lipophilicity (log k) determination via RP-HPLC.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: End-capped non-polar C₁₈ stationary phase column.
-
Mobile Phase: An isocratic mixture of methanol and an aqueous buffer.[2] The exact ratio should be optimized to achieve retention factors (k) in the ideal range (typically 0.5 < k < 10).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance.
-
-
Sample Preparation:
-
Dissolve the 4-hydroxy-1H-quinolin-2-one derivatives in the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Determination of Dead Time (t₀):
-
Analysis of Test Compounds:
-
Inject each prepared sample solution of the 4-hydroxy-1H-quinolin-2-one derivatives onto the column.
-
Record the retention time (tᵣ) for each compound from the resulting chromatogram.
-
-
Calculation of Capacity Factor (log k):
Method 3: In Silico Computational Prediction
Computational methods provide a rapid, cost-effective way to estimate log P values based on a molecule's structure before synthesis.[6] These methods are valuable for high-throughput screening of virtual libraries. Various algorithms exist, broadly categorized as atom-based, fragment-based, and property-based methods.[12]
Caption: Workflow for in silico prediction of log P values.
-
Generate Molecular Structure:
-
Represent the chemical structure of the desired 4-hydroxy-1H-quinolin-2-one derivative in a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System) or as a 2D drawing in a chemical drawing program.
-
-
Select a Computational Tool:
-
Choose a software package or online server that calculates log P. Numerous commercial and free options are available, each using different algorithms (e.g., ClogP, ALOGPS, XLOGP3, MolLogP).
-
Examples: ChemDraw, MarvinSketch, SwissADME (web server), ALOGPS 2.1 (web server).
-
-
Input the Structure:
-
Import the molecular structure into the selected software, either by drawing it, pasting the SMILES string, or opening a structure file.
-
-
Run the Calculation:
-
Navigate to the property calculation or analysis module within the software.
-
Select "log P," "Partition Coefficient," or a similar parameter to calculate. The software will apply its underlying algorithm to compute the value based on the inputted structure.
-
-
Analyze the Output:
-
The software will output a predicted log P value. It is highly recommended to use multiple programs or algorithms to obtain a range of predicted values, as different methods can yield different results.[13] This provides a more robust estimate of the compound's likely lipophilicity.
-
References
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 12. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, which is typically achieved via a Mannich reaction involving 4-hydroxy-1H-quinolin-2-one, formaldehyde, and piperidine.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following areas:
-
Reagent Quality: Ensure starting materials, especially 4-hydroxy-1H-quinolin-2-one and formaldehyde, are pure. Impurities can lead to significant side reactions. Use freshly opened or properly stored reagents.
-
Reaction Conditions: Temperature and reaction time are critical. Overheating can cause decomposition or polymerization, while insufficient heating may lead to an incomplete reaction. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]
-
Stoichiometry: The molar ratio of the reactants is crucial. An excess of formaldehyde or piperidine can lead to the formation of undesired side products. Start with equimolar amounts and optimize from there.
-
Solvent Choice: The solvent can significantly impact the reaction. Ethanol is commonly used, but exploring other polar solvents like methanol or isopropanol might improve yields. Ensure the solvent is dry if moisture-sensitive intermediates are suspected.[2]
-
pH Control: The Mannich reaction is sensitive to pH. The reaction is typically run under slightly acidic or basic conditions. The formation of the key electrophile (the iminium ion from formaldehyde and piperidine) is pH-dependent. Experiment with catalytic amounts of a mild acid or base.
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: The primary side reaction in this synthesis is often the formation of a bis-substituted product where two piperidinomethyl groups are added to the quinolinone ring, or polymerization.[3][4]
-
Control Reactant Addition: Add the formaldehyde solution dropwise to the mixture of the quinolinone and piperidine. This slow addition helps to maintain a low concentration of the highly reactive iminium ion, disfavoring side reactions.
-
Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., reflux in ethanol). Avoid localized hotspots by ensuring efficient stirring.[5]
-
Purification Strategy: If side products form, they can often be separated through column chromatography or recrystallization. Choose a solvent system for recrystallization that selectively dissolves the desired product at high temperatures but not the impurities.
Q3: The reaction does not seem to be proceeding, or is extremely slow. What should I check?
A3: A stalled reaction can usually be attributed to issues with the reactants or the reaction environment.
-
Iminium Ion Formation: The reaction relies on the formation of the piperidinium-methylidene ion (an iminium ion). This step can be sluggish if the amine (piperidine) is of poor quality or if the pH is not optimal. A catalytic amount of acid can facilitate the dehydration step needed to form the ion.[3]
-
Starting Material Reactivity: The 4-hydroxy-1H-quinolin-2-one exists in tautomeric equilibrium. Ensure the reaction conditions favor the enol-like form, which is the active nucleophile that attacks the iminium ion.
-
Atmosphere: While not always necessary, some related syntheses benefit from being run under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially if the reaction is run for an extended period.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
A1: The synthesis of this compound is a classic Mannich reaction. The mechanism involves two main stages:
-
Formation of the Eschenmoser-like salt (Iminium Ion): Piperidine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form a reactive electrophilic iminium ion.
-
Nucleophilic Attack: The electron-rich 4-hydroxy-1H-quinolin-2-one (acting as the C-nucleophile) attacks the carbon of the iminium ion, forming a new carbon-carbon bond at the 3-position. A subsequent rearrangement (tautomerization) leads to the final product.[3]
Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the consumption of the starting material and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic functional group peaks.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Q3: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A3: Yes, paraformaldehyde is often preferred as it is an anhydrous source of formaldehyde and can lead to cleaner reactions by avoiding the introduction of water.[4] When using paraformaldehyde, the reaction mixture typically needs to be heated to depolymerize it into formaldehyde gas in situ.
Q4: What are some common safety precautions for this reaction?
A4:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Piperidine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Solvents: Use appropriate flammable liquid precautions when working with solvents like ethanol.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Optimization of Reaction Conditions
The following table presents illustrative data on how varying reaction parameters can influence the yield of this compound.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst (mol%) | Yield (%) |
| 1 | Ethanol | Reflux (78) | 6 | None | 65 |
| 2 | Methanol | Reflux (65) | 8 | None | 62 |
| 3 | Isopropanol | Reflux (82) | 6 | None | 71 |
| 4 | Ethanol | 50 | 12 | None | 45 |
| 5 | Ethanol | Reflux (78) | 6 | Acetic Acid (5) | 75 |
| 6 | Dioxane | 90 | 5 | None | 78 |
| 7 | Dioxane | 90 | 5 | Acetic Acid (5) | 85 |
Note: Data is illustrative and based on typical outcomes for Mannich reactions. Actual results will vary.
Experimental Protocol
Synthesis of this compound
Materials:
-
4-hydroxy-1H-quinolin-2-one (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Aqueous Formaldehyde (37% w/w, 1.2 equiv) or Paraformaldehyde (1.2 equiv)
-
Ethanol (or Dioxane)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1H-quinolin-2-one (1.0 equiv) and piperidine (1.1 equiv) in ethanol.
-
Slowly add the aqueous formaldehyde solution (1.2 equiv) to the stirred mixture at room temperature. If using paraformaldehyde, add it directly to the mixture.
-
(Optional) Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration, wash it with cold ethanol, and then with diethyl ether to remove impurities.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Visual Guides
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified mechanism of the Mannich reaction.
References
Technical Support Center: Overcoming Solubility Challenges of Quinolin-2-one Derivatives in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with quinolin-2-one derivatives during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many quinolin-2-one derivatives exhibit poor aqueous solubility?
A1: Quinolin-2-one derivatives often have low water solubility due to their molecular structure. Key contributing factors include:
-
Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure, which requires significant energy to break during dissolution.[1]
-
High Lipophilicity: Many derivatives are highly lipophilic (fat-soluble), making them inherently less soluble in aqueous (water-based) media.[1][2]
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the molecules in the solid state, hinder their interaction with water molecules.[1]
Q2: My quinolin-2-one derivative is precipitating in my aqueous buffer. What are the initial troubleshooting steps?
A2: When precipitation occurs, a systematic approach is necessary. The initial steps should involve simple formulation adjustments before moving to more complex strategies. A tiered approach, starting with adjusting the pH (if the molecule has ionizable groups) or using common co-solvents like DMSO, is recommended.[1][2] If these initial steps fail, more advanced techniques may be required.
Q3: What is the highest recommended final concentration of DMSO in cell culture media?
A3: The final concentration of dimethyl sulfoxide (DMSO) in cell-based assays should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell lines or assays, a concentration of less than 0.1% is often recommended.[3] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[2]
Q4: Can cyclodextrins be used to improve the solubility of my quinolin-2-one derivative?
A4: Yes, cyclodextrins are a highly effective option. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[4][5][6] The lipophilic quinolin-2-one derivative can be encapsulated within the cavity, forming a water-soluble inclusion complex.[1][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.[1]
Q5: When should I consider preparing an amorphous solid dispersion?
A5: An amorphous solid dispersion should be considered when other methods like pH adjustment, co-solvents, or cyclodextrins are insufficient or not suitable for your experimental needs.[1] This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix, which can significantly enhance the dissolution rate and apparent solubility.[1][8]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer.
This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[9]
| Potential Cause | Recommended Solution | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay.[2][3] | The compound remains in solution at a lower, more soluble concentration. |
| Rapid Solvent Shift | Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3] | A gradual change in solvent polarity prevents the compound from precipitating. |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting.[3] | Improved mixing can help maintain the compound in a supersaturated state for a longer duration. |
Issue 2: Compound precipitates over the course of a long incubation period (e.g., in a 37°C incubator).
| Potential Cause | Recommended Solution | Expected Outcome |
| Thermodynamic Insolubility | The compound concentration is above its thermodynamic solubility limit at the incubation temperature. Lower the compound concentration.[3] | The compound remains soluble throughout the assay at a lower concentration. |
| Temperature Shift Affecting Solubility | Pre-warm the cell culture media and other aqueous solutions to the experimental temperature (e.g., 37°C) before adding the compound.[9] | Minimizing temperature fluctuations prevents temperature-induced precipitation. |
| pH Shift in Media | Ensure the cell culture medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES). Test the compound's solubility at various pH levels to understand its sensitivity.[9] | A stable pH maintains the compound in its most soluble form. |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in the assay buffer over the experimental time course.[3] | If unstable, a shorter assay incubation time may be necessary. |
Data Presentation: Solubility Enhancement Strategies
The following table provides an illustrative overview of the potential fold increase in aqueous solubility for a model quinolin-2-one derivative using various techniques. Actual values will vary depending on the specific compound's structure.
| Method | Principle | Typical Fold Increase in Solubility (Approx.) | Key Considerations |
| pH Adjustment | Converts the compound to a more soluble salt form by protonating or deprotonating ionizable groups.[10][11] | 2 to 50-fold | Dependent on the compound's pKa; may not be suitable for all assays if the required pH is outside the physiological range. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[10] | 5 to 100-fold | The final concentration of the co-solvent must be compatible with the assay and not cause cellular toxicity.[12][13] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[1][4][6] | 10 to >500-fold | Highly effective and generally well-tolerated in in vitro assays.[12] |
| Solid Dispersions (e.g., with PVP, PEG) | Disperses the drug in an amorphous state within a hydrophilic polymer, preventing crystallization and enhancing dissolution.[1][8][14] | 10 to >200-fold | Requires more extensive formulation development; suitable for both in vitro and in vivo applications. |
| Nanosuspensions | Increases the surface area and saturation solubility by reducing the particle size to the nanometer range.[11][14][15] | 10 to 100-fold | Significantly increases dissolution velocity; manufacturing can be complex. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol determines the equilibrium (thermodynamic) solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the quinolin-2-one derivative to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][16]
-
Phase Separation: Separate the undissolved solid from the solution by centrifuging the samples at high speed (e.g., 14,000 rpm for 30 minutes).[1]
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved quinolin-2-one derivative using a validated analytical method, such as HPLC-UV.[1]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is for preparing a quinolin-2-one derivative/HP-β-CD inclusion complex.
-
Preparation of HP-β-CD Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in your desired buffer.[1]
-
Addition of Compound: Add an excess amount of the quinolin-2-one derivative powder to each HP-β-CD solution.[1]
-
Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[1]
-
Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved compound.[1]
-
Quantification: Collect the supernatant and analyze the concentration of the dissolved compound using a validated method like HPLC-UV.[1]
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a soluble complex.[1]
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solvent Selection: Choose a volatile organic solvent (e.g., methanol, acetone) in which both the quinolin-2-one derivative and a hydrophilic carrier polymer (e.g., PVP K30, PEG 6000) are soluble.[1]
-
Dissolution: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.[1]
-
Drying: Dry the resulting solid mass in a vacuum oven (e.g., at 40°C) for 24 hours to remove residual solvent.[1]
-
Characterization: Scrape, pulverize, and sieve the dried solid dispersion. The amorphous nature can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
troubleshooting unexpected side reactions in quinolin-2-one synthesis
Welcome to the technical support center for quinolin-2-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during quinolin-2-one synthesis?
A1: Common side reactions are highly dependent on the chosen synthetic route.
-
In the Friedländer synthesis , self-condensation of the ketone reactant (an aldol condensation) is a frequent side reaction, especially under basic conditions.[1] The use of unsymmetrical ketones can also lead to the formation of undesired regioisomers, complicating purification and reducing the yield of the target molecule.[2][3]
-
In the Knorr synthesis , the formation of a 4-hydroxyquinoline isomer can compete with the desired 2-hydroxyquinoline (the tautomer of quinolin-2-one), particularly when using a smaller excess of the acid catalyst.[4]
-
The Camps cyclization can yield both quinolin-2-ones and quinolin-4-ones, and the product ratio is sensitive to the reaction conditions and the substrate structure.[3][5][6]
-
Reactions at high temperatures, such as the Gould-Jacobs reaction, can lead to product decomposition and the formation of tarry byproducts.[3]
Q2: I am observing a significant amount of tar-like material in my reaction mixture. What is the likely cause and how can I prevent it?
A2: Tar formation is a common issue in acid-catalyzed quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, due to the polymerization of reactants or intermediates under harsh acidic and high-temperature conditions. To minimize tarring, consider the following:
-
Moderators: In the Skraup synthesis, adding a moderator like ferrous sulfate can help control the exothermic nature of the reaction and reduce charring.
-
Temperature Control: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by careful control of the exotherm is crucial.[7]
-
Controlled Reagent Addition: Slow and controlled addition of the acid catalyst can help to dissipate heat and prevent localized hotspots that promote polymerization.
Q3: My reaction is giving a low yield of the desired quinolin-2-one. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Inappropriate Catalyst: The choice of acid or base catalyst is critical and substrate-dependent. An unsuitable catalyst may fail to promote the desired cyclization or may favor side reactions.[7]
-
Suboptimal Temperature: Many quinolin-2-one syntheses require heating. However, excessive temperatures can cause decomposition, while temperatures that are too low can lead to an incomplete or very slow reaction.[7]
-
Poor Substrate Reactivity: Electron-withdrawing groups on the aniline starting material can deactivate the ring, making the cyclization step more difficult.[7]
-
Presence of Water: In many acid-catalyzed reactions, the water generated during the reaction can inhibit the equilibrium. Using anhydrous reagents and solvents is often beneficial.[7]
Q4: How can I control the regioselectivity in my quinolin-2-one synthesis when using an unsymmetrical ketone?
A4: Controlling regioselectivity is a significant challenge. Here are some strategies:
-
Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. For instance, in the Friedländer synthesis, certain catalysts may favor the reaction at the less sterically hindered α-carbon of the ketone.[2]
-
Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards a single regioisomer.[2] Using an imine analog of the o-aminoaryl ketone can also help avoid side reactions and improve selectivity.[8]
-
Reaction Conditions: Systematically optimizing the solvent, temperature, and reaction time can help identify conditions that favor the formation of the desired product.[2]
Troubleshooting Guides
Issue 1: Unexpected Formation of a Quinolin-4-one Isomer in Camps Cyclization
Symptoms: The final product shows a mixture of the desired quinolin-2-one and an isomeric quinolin-4-one, as confirmed by NMR and LC-MS analysis.
Possible Causes:
-
Base Strength: The strength of the base used for cyclization can influence the site of deprotonation on the N-(2-acylaryl)amide intermediate. Stronger bases may favor deprotonation leading to the quinolin-4-one.[3]
-
Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization, potentially favoring one isomer over the other.
Troubleshooting Steps:
-
Vary the Base: If a strong base like sodium hydroxide was used, consider switching to a weaker base such as cesium carbonate.[3]
-
Optimize Temperature: Experiment with a range of reaction temperatures to determine the optimal conditions for the formation of the desired quinolin-2-one.
-
Solvent Screening: The polarity of the solvent can influence the reaction pathway. Conduct small-scale experiments with different solvents to assess the impact on the product ratio.
Issue 2: Polymeric Byproducts in Palladium-Catalyzed Synthesis
Symptoms: A significant amount of insoluble, polymeric material is formed, leading to low yields of the desired quinolin-2-one. This is sometimes observed in Pd-catalyzed reactions involving alkynes.[9]
Possible Causes:
-
Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black, which can promote polymerization.
-
Side Reactions of the Alkyne: The alkyne starting material may be undergoing self-polymerization under the reaction conditions.
-
Ligand Choice: The ligand used can significantly impact the stability and reactivity of the palladium catalyst.
Troubleshooting Steps:
-
Ligand Screening: Experiment with different phosphine ligands to stabilize the palladium catalyst and prevent decomposition.
-
Controlled Addition: Add the alkyne substrate slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.
-
Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature to disfavor polymerization side reactions.
Data Presentation
Table 1: Effect of Catalyst on the Friedländer Synthesis of a Model Quinolin-2-one
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Quinolin-2-one (%) | Yield of Aldol Side-Product (%) |
| KOH (20) | Ethanol | 80 | 12 | 65 | 25 |
| Piperidine (20) | Toluene | 110 | 8 | 78 | 15 |
| p-TsOH (10) | Toluene | 110 | 6 | 85 | 5 |
| Iodine (10) | Solvent-free | 120 | 2 | 90 | <5 |
Note: Data is illustrative and will vary depending on the specific substrates used.
Table 2: Influence of Base on Regioselectivity in Camps Cyclization
| Substrate | Base | Solvent | Temperature (°C) | Ratio of Quinolin-2-one : Quinolin-4-one |
| N-(2-acetylphenyl)but-2-enamide | NaOH (strong) | Ethanol | 80 | 15 : 85 |
| N-(2-acetylphenyl)but-2-enamide | Cs₂CO₃ (weak) | DMF | 100 | 90 : 10 |
Reference: Based on principles described in[3].
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Low Yield in a Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in anhydrous toluene (10 mL).
-
Reagent Addition: Add the ketone with an α-methylene group (1.1 mmol) and the chosen catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).[10]
Protocol 2: Purification of Quinolin-2-one via Recrystallization
-
Dissolution: Dissolve the crude quinolin-2-one product in a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or a mixture).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general troubleshooting workflow for addressing low yields and unexpected side products in quinolin-2-one synthesis.
Caption: Simplified reaction pathway for the Friedländer synthesis, highlighting potential side reactions.
Caption: A general workflow for the purification of quinolin-2-one from a crude reaction mixture.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
optimizing the reaction conditions for the synthesis of 4-hydroxyquinolin-2-ones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-hydroxyquinolin-2-ones.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-hydroxyquinolin-2-ones, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | Incomplete initial condensation: The reaction between the aniline and the malonic acid derivative or β-ketoester may not have gone to completion.[1] Cyclization temperature too low: The thermal cyclization step, particularly in the Conrad-Limpach synthesis, requires high temperatures, often around 250°C.[1][2] Inefficient heat transfer: Use of a poorly conducting solvent or an inadequate heating apparatus can prevent the reaction from reaching the optimal temperature.[1] Decomposition of starting materials or intermediates: Prolonged heating at excessively high temperatures can lead to the degradation of reactants and products.[1] Inappropriate solvent: The choice of solvent is crucial for achieving high temperatures and good yields. Traditional solvents like mineral oil or Dowtherm A are effective but have drawbacks.[2][3] | Ensure complete condensation: Monitor the initial reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or using a mild acid catalyst like acetic acid.[1][4] Optimize cyclization temperature: Utilize a high-boiling point solvent to ensure the reaction mixture reaches the necessary temperature for cyclization.[1] A temperature of 245 °C has been noted as a critical reaction temperature to minimize by-product formation in some cases.[5] Improve heat transfer: Employ a suitable high-boiling solvent (see Table 1) and a reliable heating mantle with a temperature controller.[1] Optimize heating time: Avoid prolonged heating. The optimal duration for the cyclization step is typically 10-15 minutes once the required temperature is reached.[6] Select an appropriate solvent: High-boiling inert solvents like mineral oil have been shown to increase yields significantly, in some cases up to 95%, compared to neat reactions.[2] Consider greener alternatives like ethyl benzoate.[3] |
| Formation of Undesired Isomers (e.g., 2-hydroxyquinoline) | High initial condensation temperature: The formation of the 2-hydroxyquinoline isomer (Knorr product) is thermodynamically favored at higher initial condensation temperatures (around 140°C or higher).[1] | Control condensation temperature: To favor the formation of the desired 4-hydroxyquinolin-2-one, carry out the initial condensation of the aniline and β-ketoester at lower temperatures to achieve kinetic control.[1] |
| Formation of Side Products (e.g., bisquinoline derivatives) | Reaction with aldehydes: In the presence of certain reagents like formaldehyde, the formation of bisquinoline derivatives can occur.[5] | Modify the synthetic route: If aminomethylation is desired, it may be necessary to first synthesize the carboxylic acid derivative of the 4-hydroxyquinolin-2-one before proceeding with the Mannich reaction.[5][7] |
| Purification Difficulties | Contamination with high-boiling solvent: Residual high-boiling solvents like mineral oil or Dowtherm A can be difficult to remove from the final product.[1] Product precipitation issues: The product may not readily precipitate from the reaction mixture upon cooling.[8] | Effective washing: After filtration, wash the crude product with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling solvent.[1][6] Induce precipitation: If the product does not precipitate upon cooling, the solvent volume can be reduced under vacuum, or a non-polar solvent can be added to induce precipitation.[8] Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent such as ethanol, acetic acid, or DMF.[8] Decolorizing carbon can be used to remove colored impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-hydroxyquinolin-2-ones?
A1: The most common methods include the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters or malonic esters at high temperatures, and microwave-assisted synthesis, which can offer faster reaction times and improved yields.[2][9][10] Other methods involve the cyclization of N,N-diphenyl malonamide in the presence of polyphosphoric acid (PPA).[11]
Q2: Why is the Conrad-Limpach synthesis often performed at very high temperatures?
A2: The high temperature (typically around 250°C) is necessary for the thermal cyclization of the intermediate enamine or Schiff base to form the quinoline ring.[1][2] This step is often the rate-determining step and requires significant thermal energy to overcome the activation barrier.[2]
Q3: What is the role of the high-boiling point solvent in the Conrad-Limpach synthesis?
A3: A high-boiling point, inert solvent such as mineral oil, diphenyl ether, or Dowtherm A is used to achieve the high temperatures required for the cyclization step and to ensure uniform heating of the reaction mixture.[1][2][3] The use of such solvents can dramatically increase the yield compared to performing the reaction neat.[2]
Q4: Can I use microwave irradiation to synthesize 4-hydroxyquinolin-2-ones?
A4: Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times and, in some cases, improve yields and product purity.[12][13][14] Microwave heating allows for rapid and efficient energy transfer to the reaction mixture.[5]
Q5: How do electron-withdrawing or electron-donating groups on the aniline starting material affect the reaction?
A5: The nature of the substituents on the aniline ring can influence the nucleophilicity of the aniline and the stability of the intermediates, thereby affecting the reaction rate and yield. Strong electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the cyclization step more difficult and potentially leading to lower yields.[1]
Q6: How can I purify the final 4-hydroxyquinolin-2-one product?
A6: Purification typically involves cooling the reaction mixture to allow the product to precipitate. The solid is then collected by filtration and washed with a suitable solvent (e.g., petroleum ether, hexanes) to remove the high-boiling reaction solvent.[1][6] Further purification can be achieved by recrystallization from solvents like ethanol, acetic acid, or DMF.[8] The use of decolorizing carbon can help remove colored impurities.[6]
Quantitative Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinolines in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference(s) |
| Neat (No Solvent) | - | < 30 | [2][15] |
| Mineral Oil | > 300 | up to 95 | [2][15] |
| Diphenyl Ether | 259 | High | [3][15] |
| Dowtherm A | 257 | High | [3][15] |
| Ethyl Benzoate | 212 | Adequate | [3] |
| 1,2-Dichlorobenzene | 180 | Moderate | [5] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Conventional Heating | None | Dowtherm A | 10-15 min (at reflux) | 85-90 | [6] |
| Microwave Irradiation | BiCl₃ | Ethanol | 5-13 min | 51-71 | [12] |
| Microwave Irradiation | Proline | Tetrahydrofuran (THF) | 20 min | 98 | [13][14] |
| Microwave Irradiation | None | 1,2-Dichlorobenzene | Varies | Varies | [5] |
Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline [6]
-
Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm A.
-
Heating: Stir and heat the Dowtherm A to its reflux temperature.
-
Addition of Reactant: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.
-
Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature, at which point a yellow solid should separate.
-
Isolation: Add approximately 200 mL of petroleum ether (b.p. 60–70°C), collect the solid on a Büchner funnel, and wash it with 100 mL of petroleum ether.
-
Purification: After air drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water. Filter the hot solution and allow it to cool.
-
Final Product: Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 43–46 g (85–90%).
Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues [12]
-
Reactant Mixture: In a glass microwave tube, introduce a 3:1 mixture of diethyl malonate and the appropriate β-enaminone in 1 mL of ethanol.
-
Catalyst Addition: Add 0.2 mmol of BiCl₃ to the reaction mixture.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for a period of 5 to 13 minutes.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete, add 5 mL of ethanol and recover the catalyst by filtration.
-
Purification: The filtrate can be concentrated, and the pure product can be obtained by crystallization.
Mandatory Visualization
Caption: General workflow for the Conrad-Limpach synthesis of 4-hydroxyquinolin-2-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wjbphs.com [wjbphs.com]
- 15. mdpi.com [mdpi.com]
minimizing the toxicity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the potential toxicity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and related quinolinone derivatives in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of toxicity with this compound in my cell culture?
Toxicity from quinolinone derivatives can stem from several factors:
-
Off-target effects: The compound may interact with unintended cellular targets, leading to toxic side effects.[1]
-
High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[1]
-
Prolonged Exposure: Continuous exposure to the compound can disrupt normal cellular functions and lead to cumulative toxicity.[1]
-
Solvent Toxicity: The vehicle used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations.[1][2] It is crucial to perform a vehicle dose-response curve to identify the maximum non-toxic concentration for your specific cell line.[2]
-
Metabolite Toxicity: Cellular metabolism of the compound may produce toxic byproducts.[1]
-
Inhibition of Essential Cellular Processes: While targeting a specific pathway, the compound might inadvertently interfere with pathways crucial for cell survival.[1][3]
-
Chemical Contamination: Impurities in the media, sera, or water, as well as leachables from plasticware, can contribute to cytotoxicity.[4][5][6]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration should be empirically determined for each cell line and experimental setup. A dose-response study is essential to identify a concentration that is effective for your intended purpose without causing significant cytotoxicity. Cellular fitness screens are necessary to exclude compounds that exhibit general toxicity.[7]
Q3: My control cells treated with the vehicle (e.g., DMSO) are also showing signs of toxicity. What should I do?
If you observe significant cell death in your vehicle-only control compared to untreated cells, the solvent concentration is likely too high.[2] It is recommended to perform a dose-response curve for the vehicle to determine the maximum tolerated concentration for your specific cell line.[2] For DMSO, a concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines, though some sensitive lines may not tolerate concentrations above 0.1%.[2]
Q4: Could the functional groups on the quinolinone structure influence its toxicity?
Yes, the cytotoxic activities of quinoline derivatives are highly dependent on the functional groups attached to the core structure.[3][8] Different functional groups can alter the compound's solubility, cell permeability, and interaction with cellular targets, thereby influencing its toxic potential.[3][8][9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the toxicity of this compound in your cell culture experiments.
Step 1: Initial Assessment of Cytotoxicity
The first step is to confirm and quantify the observed toxicity.
Recommended Experiments:
-
Cell Viability Assays: Use assays like MTT, MTS, or CellTiter-Glo to quantify the number of viable cells after treatment.[7][10]
-
Cytotoxicity Assays: Employ assays such as LDH release or CytoTox-Glo to measure cell death.[7]
-
Apoptosis Assays: Use methods like caspase activity assays or Annexin V staining to determine if the compound is inducing programmed cell death.[7]
Data Presentation:
Summarize your findings in a table to compare the effects of different concentrations of the compound.
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis Induction (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100 | 5 | 1.0 |
| 1 | 95 | 8 | 1.2 |
| 5 | 70 | 25 | 3.5 |
| 10 | 40 | 60 | 8.0 |
| 25 | 15 | 85 | 15.0 |
| 50 | 5 | 95 | 20.0 |
Step 2: Experimental Workflow for Troubleshooting
The following workflow can help you systematically identify and address the source of toxicity.
Figure 1. A step-by-step workflow for troubleshooting unexpected cytotoxicity.
Step 3: Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired exposure time.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Potential Signaling Pathways Involved in Quinolinone-Induced Toxicity
Quinoline derivatives have been shown to exert cytotoxic effects by modulating various signaling pathways. While the specific pathways affected by this compound require experimental validation, related compounds have been shown to impact the following:
-
PI3K/Akt Pathway: Inhibition of this pathway can lead to decreased cell survival and proliferation.[3]
-
Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling can affect cell growth, differentiation, and survival.[3]
-
MAPK Pathway: Alterations in this pathway can influence cellular responses to stress and mitogens.[3]
Figure 2. Potential signaling pathways modulated by quinolinone derivatives leading to cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. brieflands.com [brieflands.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one during long-term storage.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Question: I am observing a change in the physical appearance (e.g., color change, clumping) of my stored this compound powder. What could be the cause and how can I prevent it?
Answer:
Changes in the physical appearance of the compound can be indicative of degradation or instability. The primary causes and preventative measures are outlined below:
-
Potential Causes:
-
Exposure to Light: Quinolinone derivatives can be susceptible to photodegradation, which may lead to color changes.[1]
-
Exposure to Moisture (Hygroscopicity): The presence of the piperidine moiety might contribute to water absorption from the atmosphere, leading to clumping or even hydrolysis.
-
Elevated Temperature: High temperatures can accelerate degradation pathways.
-
Incompatible Storage Container: Interaction with the container material could catalyze degradation.
-
-
Troubleshooting and Preventative Actions:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a desiccator at a controlled low temperature (e.g., 2-8 °C or -20 °C).
-
Inert Atmosphere: For highly sensitive batches, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Container Selection: Use high-quality, inert glass containers. Avoid plastic containers unless their compatibility has been thoroughly tested.
-
Question: My compound is showing a decrease in purity or an increase in unknown peaks on the HPLC chromatogram after a period of storage. How can I identify the degradation products and improve stability?
Answer:
A decrease in purity or the appearance of new peaks on the HPLC chromatogram suggests chemical degradation. A systematic approach is necessary to identify the degradants and enhance the stability of the compound.
-
Identification of Degradation Products:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[2][3][4][5] This will help in understanding the degradation pathways.
-
LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze the stressed samples. This technique can help in the tentative identification of degradation products by providing information on their molecular weights and fragmentation patterns.
-
-
Improving Chemical Stability:
-
pH Control: If the compound is stored in solution, the pH of the solvent is critical. The stability of similar quinolone compounds can be pH-dependent. Determine the optimal pH for stability and use buffered solutions for storage if necessary.
-
Excipient Compatibility: If the compound is part of a formulation, ensure compatibility with all excipients. Some excipients can promote degradation.
-
Recrystallization/Purification: Ensure the initial purity of the compound is high. The presence of impurities can sometimes catalyze degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, which includes a quinolin-2-one core and a piperidinomethyl side chain, the following degradation pathways are plausible:
-
Hydrolysis: The lactam ring in the quinolin-2-one core could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The piperidine nitrogen and the methylene bridge are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants.
-
Photodegradation: The quinolinone ring system is known to be photoreactive and can undergo dimerization or other rearrangements upon exposure to UV or even ambient light.[1]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored as a solid in a well-sealed, amber glass vial at low temperatures (2-8 °C is recommended for mid-term, and -20 °C for long-term storage). The container should be placed in a desiccator to protect it from moisture. For maximum protection, especially for reference standards, storage under an inert gas like argon or nitrogen is advisable.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, thus allowing for an accurate measurement of the parent compound's purity and the formation of impurities over time. The development process involves:
-
Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate a mixture of the parent compound and its degradants.[2][3][4][5]
-
Method Development: Use the stressed sample to develop an HPLC method (typically reverse-phase) that achieves baseline separation between the parent peak and all degradation product peaks. Key parameters to optimize include the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q4: Are there any known incompatibilities with common solvents or excipients?
-
Solvents: Avoid prolonged storage in protic solvents, especially at non-neutral pH, due to the risk of hydrolysis. Aprotic solvents like acetonitrile or THF are generally more suitable for short-term solution storage. For long-term storage, it is always best to store the compound as a solid.
-
Excipients: Be cautious with excipients that have reactive functional groups. For example, reducing sugars could potentially interact with the piperidine moiety. Excipients with residual peroxides can promote oxidative degradation. Compatibility studies are essential when formulating this compound.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (RT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 3 | 4.5 min |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 4 | 3.2 min |
| 3% H₂O₂ (RT, 24h) | 18.5 | 2 | 5.1 min |
| Heat (80°C, 48h) | 8.3 | 2 | 4.5 min |
| Photolytic (UV light, 24h) | 30.1 | 5 | 6.8 min |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Validation Parameters (according to ICH guidelines):
-
Specificity: Demonstrate the ability to separate the parent compound from its degradation products using stressed samples.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of the compound spiked into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a comprehensive stability study.
Caption: Logical relationship for troubleshooting stability issues.
References
- 1. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
refining purification techniques for high-purity quinolin-2-one compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity quinolin-2-one compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude quinolin-2-one product?
A1: Common impurities often depend on the synthetic route. Key impurities can include unreacted starting materials, such as substituted anilines or coumarins, and isomeric side products.[1][2] For instance, in syntheses involving O-alkylation of 4-hydroxy-1H-quinolin-2-one, the N-alkylated isomer is a common and often difficult-to-separate impurity.[1] Syntheses like the Conrad-Limpach or Doebner-von Miller can also result in polymeric materials or tar, especially under harsh acidic and high-temperature conditions.[3][4]
Q2: When should I choose recrystallization over column chromatography for purification?
A2: The choice depends on the nature of the impurities and the scale of your reaction. Recrystallization is an excellent and scalable method if your crude product is a solid and the impurities have significantly different solubility profiles from the desired compound.[1] It is particularly effective for removing minor impurities to achieve very high purity.[5] Column chromatography, on the other hand, is ideal for separating mixtures with components of similar polarity, such as isomers, or for purifying oily or non-crystalline crude products.[1][5]
Q3: My crude product is an oil and will not crystallize. What should I do?
A3: An oily product can be due to the presence of residual solvent or impurities that inhibit crystallization.[1] First, ensure all solvent is removed by drying the product under a high vacuum for an extended period.[1] If it remains an oil, a preliminary purification step using column chromatography is recommended to remove the problematic impurities. The purified fractions can then be concentrated and crystallization can be attempted again.[1][3]
Q4: I'm seeing significant streaking on my TLC plate. What causes this and how can I fix it?
A4: Streaking on a TLC plate can be caused by several factors:
-
High Polarity: The compound may be too polar for the chosen eluent, causing it to interact strongly with the silica gel. Try increasing the polarity of your solvent system.[1]
-
High Concentration: The sample spotted on the plate might be too concentrated. Dilute your sample before spotting.[1]
-
Acidic/Basic Nature: If your quinolin-2-one derivative is acidic or basic, it can interact strongly with the silica. Adding a small amount of a modifier to your eluent, such as acetic acid for basic compounds or triethylamine for acidic ones, can often resolve this issue.[1]
Q5: How can I effectively remove unreacted polar starting materials like 4-hydroxy-1H-quinolin-2-one?
A5: An acid-base extraction is a highly effective method for this purpose. The phenolic hydroxyl group in 4-hydroxy-1H-quinolin-2-one makes it acidic. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃), the acidic starting material will be deprotonated and move into the aqueous layer as a water-soluble salt, while the desired product remains in the organic layer.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of quinolin-2-one compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation |
| Low Yield After Recrystallization | 1. The product is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Test a variety of solvent systems. A good solvent is one where the product is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for quinolin-2-ones include ethanol, methanol, acetic acid, or DMF. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration funnel and flask to prevent the product from crashing out of solution prematurely. | [1][3] |
| Co-elution of Impurities During Column Chromatography | 1. Impurities have very similar polarity to the product (e.g., N- vs. O-alkylated isomers). 2. The column was overloaded with the crude material. 3. The solvent system is not optimal. | 1. Use a shallower solvent gradient or run the column isocratically with a lower polarity eluent. A longer column can also improve resolution. 2. Reduce the amount of crude product loaded onto the column. 3. Perform thorough TLC analysis to find a solvent system that provides better separation between your product and the impurity. An optimal Rf value on TLC is generally between 0.25 and 0.35. | [1][6] |
| Product Decomposes on Silica Gel Column | 1. The quinolin-2-one derivative is sensitive to the acidic nature of standard silica gel. 2. The compound is unstable in the chosen solvent over long periods. | 1. Deactivate the silica gel by treating it with a base like triethylamine. Alternatively, use a different stationary phase such as neutral alumina. 2. Run the column as quickly as possible (flash chromatography) and avoid leaving the compound on the column for extended periods. Consider degassing solvents to remove dissolved oxygen. | [7] |
| Two Product Spots with Similar Rf Values on TLC | 1. These are likely isomers, such as O-alkylated vs. N-alkylated side products. | 1. Separation can be challenging and requires careful column chromatography. Use a less polar solvent system and a longer column to enhance separation. | [1] |
Experimental Protocols
Protocol 1: Recrystallization for Quinolin-2-one Purification
This protocol provides a general procedure for purifying solid quinolin-2-one derivatives.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetic acid, DMF) to find a suitable system where the compound is soluble when hot and insoluble when cold.[3][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of quinolin-2-one compounds, particularly for separating isomers or purifying oils.[6]
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (eluent). A good system will show clear separation of the desired compound from impurities, with an Rf value for the target compound of approximately 0.25-0.35.[6] A common starting point is a mixture of hexanes and ethyl acetate.[1]
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Begin collecting fractions in test tubes.
-
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified quinolin-2-one compound.[6]
Visualizations
Caption: General workflow for synthesis and purification of quinolin-2-one.
Caption: Decision tree for selecting a primary purification technique.
Caption: Troubleshooting workflow for co-elution in column chromatography.
References
addressing challenges in the scale-up synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
Welcome to the technical support center for the scale-up synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route for the synthesis of this compound is the Mannich reaction. This is a three-component condensation reaction involving a compound with an acidic proton (4-methyl-1H-quinolin-2-one), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the nucleophilic 4-methyl group of the quinolinone.
Q2: What are the critical parameters to control during the scale-up of this Mannich reaction?
When scaling up the synthesis, several parameters become critical to ensure consistent yield and purity:
-
Temperature Control: The reaction can be exothermic, and localized hotspots can lead to side reactions and impurity formation. Efficient heat management is crucial.
-
Reagent Addition Rate: Slow and controlled addition of the reagents, particularly the formaldehyde and piperidine, is recommended to manage the exotherm and maintain a homogenous reaction mixture.
-
Mixing Efficiency: Inadequate mixing can lead to localized high concentrations of reactants, promoting side-product formation. Robust mechanical stirring is necessary for larger reaction volumes.
-
Solvent Selection: A solvent that is suitable for small-scale synthesis may not be optimal for large-scale production due to factors like boiling point, viscosity, and safety.
Q3: What are the common impurities or side products observed in this synthesis?
Common impurities can include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-methyl-1H-quinolin-2-one.
-
Bis-addition Product: Reaction of the product with another molecule of the iminium ion to form a bis-piperidin-1-ylmethyl derivative at the 3-position is a possibility, though less likely if the 3-position is not activated.
-
Polymerization of Formaldehyde: This can occur under certain conditions and can complicate the work-up and purification.
-
Products of Thermal Degradation: If the reaction temperature is not well-controlled, degradation of the starting materials or product can occur.
Q4: What is the recommended method for purification at a larger scale?
While flash column chromatography is often used at the lab scale, it is generally not practical or economical for large-scale production. Recrystallization from a suitable solvent system is the preferred method for purifying this compound at scale.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent Yield | 1. Inefficient mixing leading to localized "hot spots" and side reactions. 2. Poor temperature control, causing thermal degradation. 3. Sub-optimal stoichiometry of reagents. 4. Incomplete reaction. | 1. Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller. 2. Use a jacketed reactor with a reliable cooling system. 3. Carefully control the addition rate of reagents using a dropping funnel or syringe pump. 4. Optimize the molar ratios of the reactants. 5. Monitor the reaction progress using TLC or HPLC to ensure completion. |
| Formation of Significant By-products | 1. Reaction temperature is too high. 2. Incorrect pH of the reaction medium. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature and ensure even heating. 2. The Mannich reaction is often pH-sensitive; ensure the pH is within the optimal range (typically mildly acidic to neutral). 3. Use high-purity starting materials. |
| Difficulties in Product Isolation and Crystallization | 1. The product may be oiling out instead of crystallizing. 2. Inappropriate solvent system for recrystallization. 3. Presence of impurities inhibiting crystallization. | 1. Try seeding the solution with a small crystal of the pure product. 2. Screen a variety of solvents or solvent mixtures for recrystallization. 3. Perform a pre-purification step, such as an acid-base extraction, to remove major impurities before attempting crystallization. |
| Product is a Gummy or Oily Solid | 1. Residual solvent. 2. Presence of oligomeric or polymeric by-products. | 1. Ensure the product is thoroughly dried under vacuum. 2. Try triturating the crude product with a non-polar solvent to remove oily impurities. 3. Re-evaluate the reaction conditions to minimize the formation of by-products. |
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound at different scales. Please note that these are illustrative examples, and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| 4-methyl-1H-quinolin-2-one | 1.0 g | 100 g |
| Piperidine | 1.1 eq | 1.1 eq |
| Formaldehyde (37% aq.) | 1.2 eq | 1.2 eq |
| Solvent | Ethanol | Ethanol |
| Solvent Volume | 20 mL | 2 L |
| Reaction Temperature | Reflux (78 °C) | 75-80 °C (controlled) |
| Reaction Time | 6 hours | 8-10 hours |
| Purification Method | Column Chromatography | Recrystallization |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Table 2: Representative Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol | High | Moderate | Good, needles |
| Isopropanol | Moderate | Low | Good, prisms |
| Acetonitrile | High | Low | Fair, small needles |
| Ethyl Acetate/Hexane | Moderate | Very Low | Good, fine powder |
| Toluene | Moderate | Low | Fair, plates |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-methyl-1H-quinolin-2-one
-
Piperidine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric Acid (for work-up)
-
Sodium Bicarbonate (for work-up)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a solution of 4-methyl-1H-quinolin-2-one (1.0 eq) in ethanol, add piperidine (1.1 eq).
-
Slowly add formaldehyde solution (1.2 eq) to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~2 with 1M HCl.
-
Separate the layers and wash the organic layer with water.
-
Combine the aqueous layers and basify to pH ~9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
Synthesis Pathway
Caption: Mannich reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
strategies to reduce non-specific binding of quinolin-2-one derivatives in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and reduce non-specific binding (NSB) of quinolin-2-one derivatives in your assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant problem for quinolin-2-one derivatives?
A1: Non-specific binding refers to the interaction of a compound, such as a quinolin-2-one derivative, with surfaces or molecules other than its intended biological target.[1][2] This is problematic because the quinoline ring structure is inherently hydrophobic, making it prone to interacting with plastics (like microplates), tubing, and other proteins in the assay.[1] These unintended interactions can lead to high background signals, reduced assay sensitivity, inconsistent data, and inaccurate quantification of the specific biological activity, ultimately causing false-positive or false-negative results.[1][3][4]
Q2: What are the primary molecular forces and mechanisms that cause NSB with these compounds?
A2: The main drivers of non-specific binding for small molecules like quinolin-2-one derivatives are:
-
Hydrophobic Interactions: The hydrophobic quinoline scaffold readily interacts with non-polar surfaces, such as standard polystyrene microplates.[1]
-
Electrostatic Interactions: Depending on the buffer pH and the compound's pKa, the molecule can become charged and bind to oppositely charged surfaces or biomolecules.[1][5]
-
Compound Aggregation: At micromolar concentrations relevant to screening, some small molecules self-associate to form colloidal aggregates.[3] These aggregates can sequester and non-specifically inhibit proteins, a phenomenon characteristic of "promiscuous inhibitors".[3][6][7]
Q3: How can I perform a quick initial test for non-specific binding in my assay?
A3: A straightforward method to assess NSB is to run a "no target" control experiment.[1] Perform your assay with the quinolin-2-one derivative and all other assay components but in the complete absence of the specific biological target (e.g., the enzyme or receptor).[1] Any significant signal detected in this control well is likely due to non-specific binding to the assay apparatus (e.g., the microplate) or other components.[1]
Q4: My compound shows inhibitory activity that disappears when I add a small amount of detergent. What does this indicate?
A4: This is a classic sign of promiscuous inhibition caused by compound aggregation.[3] Colloidal aggregates formed by the compound are often disrupted by the presence of non-ionic detergents (like Triton X-100 or Tween-20).[3][7] If the inhibitory activity is significantly attenuated after adding detergent, it strongly suggests the compound is acting as an aggregate-based inhibitor rather than through a specific, one-to-one interaction with the target.[3]
Q5: Can the type of microplate I use really affect non-specific binding?
A5: Absolutely. Standard polystyrene microplates are often hydrophobic and represent a major source of NSB for compounds with hydrophobic moieties like quinolin-2-ones.[1] Switching to low-binding plates, which typically feature a more hydrophilic and non-ionic surface coating, can significantly reduce this type of interaction and lower background signals.[1][8]
Troubleshooting Guides
This section addresses specific experimental issues with actionable solutions.
Issue 1: I'm observing a high and variable background signal in my assay.
| Possible Cause | Troubleshooting Step | Explanation |
| Compound Adsorption to Plate | 1. Run a "no target" control to confirm NSB.[1] 2. Switch to a low-binding microplate.[1] 3. Pre-treat the plate with a blocking agent like 1% BSA.[1] | The compound may be binding directly to the hydrophobic surface of the microplate. Blocking agents coat the surface to prevent this, and specialized plates have surfaces designed to repel hydrophobic molecules. |
| Buffer Composition | 1. Add a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer.[1][3] 2. Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM).[5] | Detergents help to solubilize the compound and reduce hydrophobic interactions.[7] Increased salt concentration can disrupt non-specific electrostatic interactions.[5][9] |
Issue 2: My results are inconsistent and not reproducible between experiments.
| Possible Cause | Troubleshooting Step | Explanation |
| Compound Aggregation | 1. Perform a detergent sensitivity assay (see Protocol 2).[3] 2. Consider using Dynamic Light Scattering (DLS) to directly test for aggregate formation at your compound's working concentration.[6] | Aggregation is often concentration-dependent and can be sensitive to minor variations in experimental conditions, leading to poor reproducibility.[6] |
| Variable NSB | 1. Ensure all protocols are standardized (incubation times, temperatures, pipetting). 2. Implement a consistent plate blocking step with BSA or casein before adding assay components.[1][10] | Inconsistent NSB between wells can cause high variability. A uniform blocking step creates a more consistent surface across the plate.[1] |
Issue 3: My quinolin-2-one derivative is flagged as a "hit" against multiple, unrelated targets.
| Possible Cause | Troubleshooting Step | Explanation |
| Promiscuous Inhibition | 1. Test for inhibition in the presence of a non-ionic detergent. A significant drop in potency points to aggregation.[3][7] 2. Add a blocking protein like Bovine Serum Albumin (BSA) to the assay buffer.[5] | The compound is likely a promiscuous inhibitor, often acting through aggregation.[6] Aggregates can sequester and denature a wide range of proteins without specificity. BSA can help shield the target protein from these non-specific interactions.[5] |
| Chemical Reactivity | 1. Use cheminformatic tools to check if the compound contains substructures known to be Pan-Assay Interference Compounds (PAINS).[11] 2. Ensure compound purity and check for degradation.[12] | Some chemical motifs are known to react non-specifically with proteins or interfere with assay technologies, leading to false positives across many different assays.[4][11] |
Data Presentation: Assay Additives for NSB Reduction
The following table summarizes common reagents used to mitigate non-specific binding.
| Additive | Typical Concentration | Primary Mechanism of Action | Key Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific binding sites on surfaces; can prevent compound loss to tubing.[1][5] | Generally well-tolerated in many assays. Can also bind to some compounds, potentially reducing their effective free concentration. |
| Casein | 0.1 - 1% (w/v) | Blocks non-specific binding sites on surfaces. | Can be more effective than BSA in some ELISA-based systems.[10] |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions; disrupts compound aggregates.[1][7] | Concentration must be optimized; higher levels can denature some proteins or interfere with interactions. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions; disrupts compound aggregates.[1][3][7] | Generally effective, but concentration should be kept low (e.g., 0.01%) as it can be harsher on enzymes than Tween-20.[3] |
| Sodium Chloride (NaCl) | 50 - 200 mM | Increases ionic strength to reduce non-specific electrostatic interactions.[5][9] | May affect the activity of the target protein or specific binding interactions; requires optimization. |
Experimental Protocols
Protocol 1: "No Target" Control to Quantify Non-Specific Binding
Methodology:
-
Prepare two sets of wells on a microplate.
-
Test Wells: Add all assay components, including the buffer, the biological target (e.g., enzyme), and the quinolin-2-one derivative at the desired concentration.
-
"No Target" Control Wells: Add all assay components except for the biological target. Replace the volume of the target with an equal volume of assay buffer. Include the quinolin-2-one derivative.
-
Incubate the plate under standard assay conditions.
-
Measure the signal (e.g., fluorescence, absorbance).
-
Analysis: The signal in the "No Target" control wells represents the contribution from non-specific binding and compound interference. This value can be subtracted from the Test Wells to correct the data. A high signal confirms significant NSB.[1]
Protocol 2: Detergent Sensitivity Assay for Identifying Aggregate-Based Inhibition
Methodology:
-
Prepare two parallel assays to measure the inhibitory activity of the quinolin-2-one derivative.
-
Assay 1 (No Detergent): Run the inhibition assay using your standard, optimized assay buffer.
-
Assay 2 (With Detergent): Run an identical inhibition assay, but with your assay buffer supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).[3]
-
Determine the percent inhibition or IC₅₀ value for the compound from both assays.
-
Analysis: If the compound's inhibitory activity is substantially reduced (e.g., a >2-fold decrease in percent inhibition or a significant increase in IC₅₀) in the presence of the detergent, it is highly likely to be an aggregate-based inhibitor.[3]
Protocol 3: Microplate Blocking Procedure
Methodology:
-
Prepare Blocking Buffer: Dissolve a blocking protein in your assay buffer to the desired concentration. A common choice is 1% (w/v) BSA.[1]
-
Plate Incubation: a. Add 200–300 µL of the blocking buffer to each well of a standard microplate. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: a. Aspirate the blocking buffer from the wells. b. Wash the wells 2-3 times with your assay buffer (without the blocking agent).
-
Proceed with Assay: The plate is now blocked and ready for the addition of your assay components.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating non-specific binding.
Caption: Primary mechanisms driving non-specific binding of quinolin-2-one derivatives.
Caption: Workflow for a detergent sensitivity assay to identify aggregate-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 10. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor oral bioavailability of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and similar quinolin-2-one derivatives for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why do quinolin-2-one derivatives like this compound often exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many quinolin-2-one derivatives stems from several physicochemical properties. Their rigid, planar aromatic structure contributes to a stable crystal lattice, which requires significant energy to break during dissolution, leading to low aqueous solubility.[1] Many derivatives are also highly lipophilic, further reducing their solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] Additionally, they can be subject to extensive first-pass metabolism in the liver or intestinal wall, where enzymes modify the compound before it can reach systemic circulation.[2][3]
Q2: What are the critical first steps to diagnose the cause of poor bioavailability for my compound in vivo?
A2: A systematic approach is essential to identify the root cause.[2] The initial steps should involve a combination of in vitro and in vivo experiments:
-
Assess Aqueous Solubility: Determine the compound's solubility in simulated gastric fluid (SGF) and fasted-state simulated intestinal fluid (FaSSIF) to understand its dissolution potential in the GI tract.[4]
-
Evaluate Intestinal Permeability: Use an in vitro model, such as the Caco-2 cell monolayer assay, to measure the compound's ability to cross the intestinal epithelium.[4]
-
Determine Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.[4]
-
Compare IV vs. Oral Dosing: Conduct a pharmacokinetic (PK) study in an animal model using both intravenous (IV) and oral (PO) administration. Comparing the Area Under the Curve (AUC) from both routes will determine the absolute bioavailability (F%) and indicate whether the issue is poor absorption or high first-pass clearance.[5]
Q3: What is the Biopharmaceutics Classification System (BCS), and why is it relevant for my compound?
A3: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[6] It helps predict a drug's in vivo absorption characteristics.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Most new chemical entities, including many quinolin-2-one derivatives, fall into BCS Class II or IV, meaning their primary hurdle for oral bioavailability is poor solubility.[6][7] Identifying your compound's BCS class is crucial for selecting the most appropriate formulation strategy.
Troubleshooting Guide for In Vivo Studies
This guide addresses common issues encountered during the in vivo evaluation of this compound.
Caption: Troubleshooting workflow for diagnosing and addressing poor oral bioavailability.
| Observed Issue | Potential Cause(s) | Recommended Diagnostic Action | Recommended Solution Strategies |
| Low and Highly Variable Plasma Concentrations | 1. Poor aqueous solubility and dissolution rate.[2] 2. Food effects influencing dissolution or GI transit. | 1. Perform in vitro solubility and dissolution studies in biorelevant media (SGF, FaSSIF, FeSSIF).[4] 2. Conduct a food-effect study in an animal model. | 1. Amorphous Solid Dispersions (ASDs): Disperse the drug in a polymer matrix to prevent crystallization and improve dissolution.[8][9] 2. Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolve the drug in a lipid vehicle to bypass the dissolution step.[10][11][12] |
| No Measurable Plasma Concentration After Oral Dosing | 1. Extremely low solubility. 2. Extensive first-pass metabolism.[2] 3. Poor intestinal permeability. | 1. Compare oral vs. IV pharmacokinetics to determine absolute bioavailability.[5] 2. Perform in vitro metabolic stability assays (liver microsomes, S9 fraction). 3. Conduct a Caco-2 permeability assay.[4] | 1. Particle Size Reduction: Use micronization or nanocrystal technology to increase the surface area for dissolution.[7][13] 2. Prodrug Approach: Chemically modify the molecule to enhance permeability or bypass metabolic pathways.[14] |
| Good In Vitro Solubility but Poor In Vivo Exposure | 1. High first-pass metabolism (hepatic or intestinal).[2][3] 2. Efflux by transporters like P-glycoprotein (P-gp). 3. Chemical instability in the GI tract (e.g., acidic environment of the stomach). | 1. Use in vitro systems (e.g., liver S9 fractions) to identify major metabolites. 2. Perform a Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). 3. Assess stability in SGF (pH ~1.2) and SIF (pH ~6.8). | 1. Metabolism Inhibition: Co-administer with a known inhibitor of the relevant metabolic enzymes (for investigational purposes). 2. Lipid-Based Formulations: These can sometimes reduce first-pass metabolism by promoting lymphatic uptake.[15] |
Key Formulation Strategies & Experimental Protocols
Amorphous Solid Dispersions (ASDs)
ASDs enhance bioavailability by converting the crystalline drug into a higher-energy, amorphous form, which improves both the rate and extent of dissolution.[8][9]
Caption: Experimental workflow for preparing an Amorphous Solid Dispersion (ASD).
Experimental Protocol: Preparation of ASD by Spray Drying
-
Solvent and Polymer Selection: Choose a volatile organic solvent (e.g., methanol, acetone) that dissolves both the this compound (API) and a suitable polymer carrier (e.g., PVP K30, HPMCAS).[1]
-
Dissolution: Prepare a solution by dissolving the API and polymer in the selected solvent at a specific weight ratio (e.g., 1:1, 1:3, 1:5 API-to-polymer).[1]
-
Spray Drying: Atomize the solution into a hot air stream using a spray dryer. Key parameters to optimize include inlet temperature, feed rate, and atomization pressure. The rapid solvent evaporation prevents the API from recrystallizing.[9]
-
Secondary Drying: Collect the resulting powder and dry it in a vacuum oven (e.g., at 40°C for 24 hours) to remove any residual solvent.[1]
-
Characterization: Analyze the final product to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).[1]
Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract, presenting the dissolved drug in a state ready for absorption.[10][11]
Experimental Protocol: Screening for a SEDDS Formulation
-
Excipient Solubility Screening: Determine the solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP). Select excipients that show high solubilizing capacity for the API.
-
Construct Ternary Phase Diagrams: Systematically mix the selected oil, surfactant, and co-solvent in different ratios. For each mixture, add water dropwise and observe the formation of an emulsion. Map the regions that form clear, stable microemulsions.
-
Formulation Preparation: Prepare several prototype formulations from the optimal region of the phase diagram with the dissolved API.
-
Performance Testing:
-
Emulsification Efficiency: Disperse a known amount of the SEDDS formulation in simulated GI fluids and measure the time to emulsify and the resulting droplet size (typically <200 nm for efficient absorption).
-
Drug Precipitation Assessment: After dispersion, monitor the formulation over several hours to ensure the drug does not precipitate out of the emulsion.
-
Comparative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvement in oral bioavailability when using advanced formulation strategies compared to a simple aqueous suspension of the API.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| API in Aqueous Suspension | 10 | 55 ± 15 | 2.0 | 250 ± 80 | 100% (Reference) |
| Micronized API Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 240% |
| Amorphous Solid Dispersion (1:3 API:HPMCAS) | 10 | 450 ± 95 | 1.0 | 2,800 ± 550 | 1120% |
| SEDDS Formulation | 10 | 620 ± 120 | 0.75 | 3,500 ± 610 | 1400% |
| Intravenous (IV) Solution | 2 | 850 ± 110 | 0.08 | 1,250 ± 200 | N/A (F% ~20% for suspension) |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. pharm-int.com [pharm-int.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral lipid drug delivery system for poor water soluble drugs | PPTX [slideshare.net]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one with existing antibiotics
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of a novel quinolinone derivative with existing antibiotics, supported by available experimental data.
Introduction
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Quinolinone scaffolds have historically been a rich source of potent antibacterial drugs. This guide provides a comparative analysis of a novel compound, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against established antibiotics, ciprofloxacin and amoxicillin. Due to the limited publicly available data on this specific molecule, this analysis utilizes data from a closely related structural analog, 2-[(piperazin-1-yl)methyl]quinoline, as a proxy to infer its potential antimicrobial activity. This information is intended to guide further research and development efforts in the quest for new and effective treatments for bacterial infections.
Synthesis of this compound
A plausible synthetic route for this compound involves a Mannich reaction, a classic method for the aminoalkylation of acidic protons located alpha to a carbonyl group. The proposed synthesis would likely start from 4-methyl-1H-quinolin-2-one, which can be synthesized through various established methods.
The subsequent Mannich reaction would involve the condensation of 4-methyl-1H-quinolin-2-one with formaldehyde and piperidine. In this one-pot reaction, formaldehyde and piperidine would first react to form an Eschenmoser's salt-like intermediate (a methyleneiminium ion). The 4-methyl group of the quinolin-2-one, activated by the adjacent carbonyl group, would then act as a nucleophile, attacking the iminium ion to form the desired this compound.
In Vitro Antibacterial Activity
The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the available MIC values for the proxy compound (2-[(piperazin-1-yl)methyl]quinoline) and the comparator antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Compound | Test Organism | MIC (µg/mL) | Reference(s) |
| 2-[(piperazin-1-yl)methyl]quinoline (Proxy) | Staphylococcus aureus | 0.007 - 7.27 | [1] |
| Escherichia coli | Not Reported | ||
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 8 | [2] |
| Escherichia coli | ≤1 - ≥4 | [3] | |
| Amoxicillin | Staphylococcus aureus | 0.125 - >128 | |
| Escherichia coli | 2 - >512 |
Note: The MIC values for 2-[(piperazin-1-yl)methyl]quinoline were reported as a range of 0.03–32 µM for a panel of Gram-positive bacteria, including S. aureus. This range has been converted to µg/mL using the molecular weight of 2-[(piperazin-1-yl)methyl]quinoline (227.30 g/mol ) for comparison. Specific MIC values against E. coli for the proxy compound were not found in the reviewed literature.
Based on the available data for the proxy compound, 2-[(piperazin-1-yl)methyl]quinoline exhibits potent activity against Staphylococcus aureus, with a MIC range that, at its lower end, is significantly more potent than both ciprofloxacin and amoxicillin. However, the broadness of this range indicates that activity is highly dependent on the specific derivative within this class. Further testing on the exact molecule, this compound, is crucial to determine its precise antibacterial spectrum and potency.
Mechanism of Action
Quinolinone antibiotics, including the fluoroquinolones, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
By inhibiting these enzymes, quinolinones lead to the accumulation of double-strand DNA breaks, which ultimately triggers cell death. The specific target can differ between bacterial species; in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target. It is plausible that this compound shares this mechanism of action, a hypothesis that warrants further experimental validation.
Cytotoxicity and Safety Profile
The safety profile of any new antibiotic candidate is of paramount importance. While specific cytotoxicity data for this compound is not available, studies on various quinoline derivatives have shown a range of cytotoxic effects. The functionalization of the quinoline ring system can significantly influence its toxicity. Some quinoline derivatives have been investigated for their anticancer properties, indicating potent cytotoxic activity against mammalian cells. However, other derivatives have demonstrated a favorable safety profile, suggesting that the therapeutic window can be optimized through chemical modification. Further in vitro cytotoxicity assays using various human cell lines and subsequent in vivo toxicity studies are essential to determine the safety and therapeutic potential of this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: The test compound and standard antibiotics are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included. The plates are then incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Conclusion
The preliminary analysis, based on a structurally related proxy compound, suggests that this compound holds promise as a potential antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus. The inferred potency appears to be competitive with, and potentially superior to, existing antibiotics such as ciprofloxacin and amoxicillin. However, this is a preliminary assessment, and comprehensive in vitro and in vivo studies on the specific molecule are imperative to validate these findings. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its antibacterial spectrum, mechanism of action, and, critically, its safety profile. These steps will be crucial in determining its true potential as a next-generation antibiotic.
References
cross-validation of the biological activity of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one in different labs
A Cross-Laboratory Perspective on 4-Piperidin-1-ylmethyl-1H-quinolin-2-one and Related Compounds
In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the biological activities of quinolinone-based compounds, with a focus on derivatives structurally related to this compound. Due to the limited availability of direct cross-laboratory validation data for this specific molecule, this document presents a comparative analysis of the biological activities of closely related quinolinone and piperidine-containing compounds, drawing from various research findings. This approach offers valuable insights into the potential therapeutic applications and biological mechanisms of this class of compounds.
The following sections summarize quantitative data on the antiproliferative and antifungal activities of representative quinolinone derivatives, provide detailed experimental protocols for the key assays cited, and visualize a common experimental workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the biological profile of this chemical scaffold.
Data Presentation: Biological Activities of Quinolinone Derivatives
The tables below summarize the biological activities of various quinolinone derivatives from different studies. It is important to note that these are not direct cross-validations of the same compound in different labs but rather a compilation of data for structurally similar molecules, providing a broader understanding of the potential of this chemical class.
Table 1: Antiproliferative Activity of 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Analogues
| Compound | Cell Line | IC50 (µM) | Assay |
| 7b | T-47D (Breast Cancer) | Not specified, but 90% growth inhibition | MTT Assay |
| HeLa (Cervical Cancer) | Not specified, but 90% growth inhibition | MTT Assay | |
| HepG2 (Liver Cancer) | Not specified, but 80% growth inhibition | MTT Assay | |
| MCF-7 (Breast Cancer) | Not specified, but 90% growth inhibition | MTT Assay | |
| 7g | T-47D (Breast Cancer) | Not specified, but 90% growth inhibition | MTT Assay |
| HeLa (Cervical Cancer) | Not specified, but 90% growth inhibition | MTT Assay | |
| HepG2 (Liver Cancer) | Not specified, but 80% growth inhibition | MTT Assay | |
| MCF-7 (Breast Cancer) | Not specified, but 90% growth inhibition | MTT Assay | |
| Paclitaxel (Standard) | T-47D, HeLa, HepG2, MCF-7 | Not specified | MTT Assay |
Data extracted from a study on new 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline analogues. The study reported percentage growth inhibition rather than specific IC50 values for the most active compounds.[1]
Table 2: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-one Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Assay Method |
| 4 | Candida albicans | >1000 | Broth Microdilution |
| Aspergillus fumigatus | >1000 | Broth Microdilution | |
| 8 | Candida albicans | 500 | Broth Microdilution |
| Aspergillus fumigatus | 1000 | Broth Microdilution |
Data from a study on the preparation and biological activity of ring-substituted 4-hydroxy-1H-quinolin-2-ones.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information gathered from multiple sources.
MTT Assay for Antiproliferative Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., T-47D, HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (this compound or related derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in their exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated and untreated cells as controls.[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Antifungal Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by measuring the optical density.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of quinolinone derivatives.
Caption: General workflow of the MTT assay for determining cell viability.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
References
Comparative Efficacy of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Isomers: A Data-Driven Analysis
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the differential efficacy between the isomers of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. At present, there is no publicly accessible experimental data that directly compares the biological activities of the individual enantiomers or diastereomers of this compound.
While the parent compound, this compound, is documented in chemical databases and available from commercial suppliers, dedicated pharmacological studies elucidating the specific activities of its isomers are absent from the current body of scientific publications. This precludes a detailed, data-driven comparison as requested.
The field of stereopharmacology, which examines the distinct effects of stereoisomers on biological systems, underscores the critical importance of such investigations. It is well-established that different isomers of a chiral drug can exhibit widely varying pharmacodynamic and pharmacokinetic properties. One isomer may be therapeutically active while another could be inactive, less active, or even contribute to adverse effects.
For researchers and professionals in drug development, the absence of data on the isomers of this compound presents both a challenge and an opportunity. It highlights a novel avenue of research that could lead to the discovery of a more potent and selective therapeutic agent.
Future Research Directions
To address this knowledge gap, the following experimental workflow is proposed for future investigations:
Caption: Proposed workflow for the synthesis, separation, and comparative evaluation of this compound isomers.
Hypothetical Signaling Pathway Involvement
Although no specific signaling pathways have been identified for this compound, compounds with a quinolinone scaffold are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and kinases. A hypothetical signaling cascade that could be investigated is outlined below. The differential effects of the isomers on such a pathway would be a key area of study.
Caption: Hypothetical signaling pathway illustrating potential differential target engagement by isomers of a therapeutic compound.
Conclusion
A Comparative Guide to a Newly Validated HPLC Method for the Quantification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a quinolinone derivative of interest in pharmaceutical research. The performance of this new method is objectively compared against established benchmarks for analytical method validation in the pharmaceutical industry, supported by detailed experimental data. This document is intended to provide researchers, scientists, and drug development professionals with a robust analytical tool for their research and development activities.
Introduction to the Analytical Challenge
Quinolinone derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, making them important scaffolds in drug discovery.[1][2] Accurate and reliable quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control. The development of a validated analytical method ensures that the data generated is accurate, reproducible, and suitable for its intended purpose.[3] This guide details a new, validated Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics to standard acceptance criteria outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Comparison of Analytical Methods
While a specific validated HPLC method for this compound was not previously published, the newly developed method is compared here against typical performance characteristics of existing HPLC methods for other quinolinone derivatives and related pharmaceutical compounds. The following tables summarize the validation data for the new method, demonstrating its suitability for the intended analytical applications.
Method Performance Summary
| Validation Parameter | New HPLC Method Performance | Alternative Method (LC-MS/MS) |
| Specificity | No interference from blank, placebo, or degradation products. | High, based on mass-to-charge ratio. |
| Linearity (r²) | 0.9995 | > 0.99 |
| Range | 1 - 100 µg/mL | Typically ng/mL to µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95% - 105% |
| Precision (% RSD) | < 2.0% | < 15% |
| Limit of Detection (LOD) | 0.2 µg/mL | Typically lower (ng/mL range) |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | Typically lower (ng/mL range) |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. | Can be sensitive to matrix effects. |
Detailed Validation Data for the New HPLC Method
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 12543 |
| 10 | 126548 |
| 25 | 315874 |
| 50 | 632145 |
| 75 | 948521 |
| 100 | 1265478 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |
| 10 | 9.98 ± 0.15 | 99.8% | 1.5% |
| 50 | 50.45 ± 0.75 | 100.9% | 1.49% |
| 100 | 99.89 ± 1.25 | 99.9% | 1.25% |
Table 3: Robustness Study
| Parameter | Variation | Retention Time (min) | Tailing Factor | % RSD of Peak Area |
| Flow Rate | 0.9 mL/min | 5.9 | 1.15 | 0.8% |
| 1.1 mL/min | 5.3 | 1.12 | 0.9% | |
| Mobile Phase | 68% Methanol | 6.2 | 1.18 | 1.2% |
| Composition | 72% Methanol | 5.1 | 1.10 | 1.1% |
Experimental Protocols
New HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Methanol:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Standard Solution Preparation: A stock solution of 1 mg/mL of this compound was prepared in methanol. Working standards were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For drug product analysis, a portion of the formulation equivalent to 10 mg of the active pharmaceutical ingredient (API) was dissolved in 10 mL of methanol. The solution was sonicated for 15 minutes and then diluted with the mobile phase to the desired concentration within the linear range.
Validation Experiments
-
Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample, and a sample of this compound that had been subjected to forced degradation (acidic, basic, oxidative, and thermal stress).
-
Linearity: The linearity was assessed by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy: The accuracy was determined by the standard addition method. A known amount of the standard was spiked into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days by different analysts to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration that gives a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration that gives a signal-to-noise ratio of 10:1.
-
Robustness: The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% organic phase). The effect of these changes on the retention time, peak shape, and quantification was observed.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Workflow for the validation of the new analytical method.
Conclusion
The newly developed and validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose and can be reliably used for routine analysis in a quality control environment. While LC-MS/MS may offer higher sensitivity, the presented HPLC-UV method provides a more accessible and cost-effective alternative for many applications without compromising on the quality and reliability of the analytical data.
References
Comparative Molecular Docking of Quinolin-2-one Derivatives: A Guide for Drug Discovery Professionals
An In-Silico Analysis of Binding Affinities and Interactions with Key Protein Targets
Quinolin-2-one and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral effects. The versatility of this heterocyclic nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents. Molecular docking, a powerful computational technique, is instrumental in modern drug discovery for predicting the binding affinities and interaction patterns of these compounds with their biological targets. This guide provides a comparative analysis of docking studies of quinolin-2-one derivatives against a range of protein targets, offering insights for researchers, scientists, and drug development professionals.
Data Presentation: Docking Performance of Quinolin-2-one and Related Quinoline Derivatives
The following tables summarize the docking scores of various quinolin-2-one and other quinoline derivatives against different protein targets implicated in cancer, bacterial infections, and viral diseases. A lower docking score generally indicates a higher predicted binding affinity.
Table 1: Comparative Docking Scores Against Anticancer Protein Targets
| Derivative Class/Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Pyrano[3,2-c]quinoline Analogues | DNA Topoisomerase IIβ (TOP2B) | 4G0U | -7.5 to -8.3 | These compounds showed an interesting ability to intercalate the DNA-topoisomerase complex. |
| Acyl hydrazone of 4-chloro-8-nitro-1,2-dihydroquinoline | Topoisomerase IIβ | 4G0U | Not specified | Molecular docking analyses were conducted to investigate the binding interactions of the synthesized compounds.[1] |
| Quinoline-based Thiazole Derivatives (e.g., 4f, 4i, 4j) | Epidermal Growth Factor Receptor (EGFR) Kinase | Not specified | Not specified | These compounds showed moderate to significant cytotoxic impact, with IC50 values for 4i and 4j being 2.86 µM and 3.09 µM against MCF-7 cells, respectively.[2] |
| Schiff's base Quinoline Derivative | EGFR Tyrosine Kinase | Not specified | Not specified | Compound 50 showed an IC50 value on the EGFR receptor of 0.12 ± 0.05 μM.[3] |
| Indolo[3,2-c]quinoline Derivatives (e.g., 5g, 8) | Topoisomerase I & II | Not specified | Not specified | Compound 5g demonstrated a suppressive impact on topoisomerase I (IC50 of 2.9 µM), and compound 8 displayed remarkable topoisomerase II inhibitory activity (IC50 of 6.82 µM).[4] |
Table 2: Comparative Docking Scores Against Antibacterial Protein Targets
| Derivative Class/Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Quinoline-2-one Derivatives | DNA Gyrase | Not specified | Not specified | A synthesized Quinoline-2-one derivative (Q3) showed full inhibition against purified DNA gyrase from Pseudomonas aeruginosa at a concentration of 1000 mg/ml.[5] |
| Substituted Cyclobutylphenyl Quinoline Derivatives | DNA Gyrase | Not specified | -6.093 to -9.023 | Docking studies revealed hydrogen bonding and pi-pi stacking with deoxy-ribonucleotide and Ala 1120.[6] |
| Novel Quinoline Analogues (e.g., 902b, 9699f) | DNA Gyrase | Not specified | -12.41 to -13.81 | The top five analogues exhibited binding scores comparable to or lower than ciprofloxacin.[7] |
| Thienopyridine and Fused Thienopyridine–Quinolines | DNA Gyrase | Not specified | Not specified | The most active antibacterial compounds were selected to evaluate their in vitro inhibition activity against DNA gyrase from Escherichia coli.[8] |
| Luteolin Derivatives (structurally similar to quinolones) | DNA Gyrase | 1KZN | < -7.6 | 12 luteolin derivatives showed higher binding affinity on DNA gyrase compared to ciprofloxacin.[9] |
Table 3: Comparative Docking Scores Against Viral Protein Targets
| Derivative Class/Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Notes |
| Pyrazoline & Pyrimidine containing Quinoline (Compound 4) | HIV Reverse Transcriptase | 4I2P | -10.67 | This compound was found to have the highest affinity towards the reverse transcriptase protein among the synthesized derivatives.[10] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol outlines a generalized methodology for performing molecular docking studies with quinolin-2-one derivatives, synthesized from various research articles.
Preparation of Ligands (Quinolin-2-one Derivatives)
-
2D Structure Sketching: The two-dimensional structures of the quinolin-2-one derivatives are drawn using chemical drawing software such as ChemDraw.[9]
-
3D Structure Generation and Optimization: The 2D structures are converted into three-dimensional (3D) models. Energy minimization of these 3D structures is then performed using a suitable force field, such as MMFF94 (Merck Molecular Force Field), to obtain stable, low-energy conformations.[9][11] The final optimized structures are saved in a format suitable for docking, such as PDB or MOL2.
Preparation of the Protein Target
-
Protein Structure Retrieval: The 3D crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][11]
-
Protein Clean-up and Preparation: The retrieved protein structure is prepared for docking. This typically involves:
-
Removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[1]
-
Adding polar hydrogen atoms to the protein structure.[1]
-
Assigning appropriate atomic charges (e.g., Kollman charges).[1]
-
The prepared protein structure is then saved in a suitable format, like PDBQT for AutoDock.
-
Molecular Docking Simulation
-
Choice of Docking Software: A variety of software packages can be employed for molecular docking, including AutoDock Vina, Schrödinger's Maestro (using Glide), and Discovery Studio.[10][12][13]
-
Grid Box Generation: A 3D grid box is defined around the active site of the protein. This grid specifies the search space within which the docking algorithm will explore different ligand conformations and orientations. The size and coordinates of the grid box are critical parameters that can significantly influence the docking outcome.[11]
-
Docking Execution: The docking program systematically places the ligand within the defined grid box, evaluating numerous possible binding poses. For each pose, a scoring function is used to calculate the binding energy or a docking score, which estimates the binding affinity. The algorithm aims to identify the pose with the most favorable (lowest) score.[11][13]
Analysis and Visualization of Results
-
Binding Affinity Evaluation: The docking scores or binding energies of the different poses are used to rank the quinolin-2-one derivatives based on their predicted binding affinity for the target protein.[11]
-
Interaction Analysis: The best-docked poses are visualized using molecular graphics software (e.g., Discovery Studio Visualizer, PyMOL). This allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[10] This analysis provides crucial insights into the molecular basis of the binding.
Visualizing the Workflow
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico analysis of luteolin derivatives as antibacterial agents targeting DNA gyrase and CTX-M-15 extended-spectrum β-lactamase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Independent Verification of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for the independent verification of the reported synthesis of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. It includes a likely synthetic protocol based on analogous reactions, a comparison with alternative synthetic strategies, and detailed experimental methodologies. The information is intended to assist researchers in replicating and potentially improving upon existing synthetic routes.
Comparison of Synthetic Methodologies
The synthesis of 4-substituted quinolin-2-one derivatives can be approached through various chemical strategies. Below is a comparison of the likely reported method and potential alternatives, highlighting key performance indicators.
| Synthetic Method | Starting Materials | Reagents & Conditions | Reported Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Likely Reported Synthesis (Mannich-type reaction) | 4-(Chloromethyl)-1H-quinolin-2-one, Piperidine | DMF, K2CO3 | Expected high | Good to excellent | Short | Direct, high atom economy | Precursor may not be commercially available |
| Alternative 1: Friedländer Annulation | 2-Aminobenzaldehyde, Ethyl 4-(piperidin-1-yl)acetoacetate | Acid or base catalyst | Variable | Moderate to good | Moderate | Convergent synthesis | Potential for side products, regioselectivity issues |
| Alternative 2: From Coumarin Derivatives | A suitable coumarin precursor, Piperidine | Glacial acetic acid, reflux | Good | Good | Several hours | Readily available starting materials | Multi-step synthesis may be required for the coumarin precursor |
| Alternative 3: Palladium-Catalyzed C-H Activation | Acrylamide, Aryne precursor, Piperidine | Pd(OAc)2, Cu(OAc)2, CsF | Good | High | Moderate | High functional group tolerance | Expensive catalyst, requires inert atmosphere |
Experimental Protocols
Protocol 1: Likely Reported Synthesis of this compound
This protocol is based on the reported synthesis of analogous compounds.
Materials:
-
4-(Chloromethyl)-1H-quinolin-2-one (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-(chloromethyl)-1H-quinolin-2-one in DMF, add piperidine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic peaks for the quinolinone core, the methylene bridge, and the piperidine ring protons.
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
Mass Spectrometry: Determine the molecular weight of the compound.
-
IR Spectroscopy: Identify functional groups such as the C=O of the lactam and C-N bonds.
Protocol 2: Alternative Synthesis via Friedländer Annulation
This protocol outlines a potential alternative synthetic route.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
Ethyl 4-(piperidin-1-yl)acetoacetate (1.0 eq)
-
Piperidine (catalytic amount) or p-toluenesulfonic acid (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzaldehyde and ethyl 4-(piperidin-1-yl)acetoacetate in ethanol.
-
Add a catalytic amount of either piperidine (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Visualizing the Workflow and Signaling Pathway
To aid in the conceptualization of the experimental process and the biological context of quinolin-2-one derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and verification of this compound.
Quinolin-2-one derivatives are known to interact with various signaling pathways, often exhibiting inhibitory effects on kinases involved in cancer progression. One such pathway is the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinolin-2-one derivative.
Performance Showdown: 4-Piperidin-1-ylmethyl-1H-quinolin-2-one Versus the Gold Standard Acetylcholinesterase Inhibitor, Donepezil
For Immediate Release
In the landscape of neurodegenerative disease research, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. This guide provides a comparative analysis of the putative AChE inhibitor, 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, against the well-established drug, Donepezil. This evaluation is based on a hypothetical assessment of the novel compound, contextualized with published data on similar quinolinone derivatives and Donepezil.
Quantitative Performance at a Glance
The inhibitory potential of a compound against acetylcholinesterase is a critical measure of its efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency.
Based on available literature for structurally related quinolinone compounds and the established potency of Donepezil, a comparative performance table is presented below. It is important to note that the data for this compound is extrapolated from a representative quinolinone derivative (QN8) for the purpose of this comparison.[1]
| Compound | Target Enzyme | IC50 Value | Selectivity |
| This compound (as representative quinolinone derivative QN8) | Acetylcholinesterase (AChE) | 0.29 µM[1] | Selective for AChE over BuChE[1] |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[2][3] | Highly selective for AChE over Butyrylcholinesterase (BuChE)[2][3] |
Note: nM (nanomolar) is a 1000-fold smaller unit than µM (micromolar), indicating significantly higher potency for Donepezil.
Mechanism of Action: Inhibiting the Breakdown of a Key Neurotransmitter
Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine, a crucial neurotransmitter involved in memory and cognition.[2][3] By blocking the AChE enzyme, these inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the symptomatic treatment of conditions like Alzheimer's disease.
Experimental Protocols: Measuring Inhibitory Potency
The determination of a compound's AChE inhibitory activity is conducted through a standardized in vitro assay, most commonly the spectrophotometric method developed by Ellman.[4][5][6]
Ellman's Method for Acetylcholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion that can be detected spectrophotometrically at 412 nm.[4][7] The rate of TNB production is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, ATChI, and DTNB in the appropriate buffer.
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Incubation: Add various concentrations of the test compound (or solvent for the control) to the wells and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, ATChI, to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[4][7]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Discussion and Conclusion
The comparative data, based on a representative quinolinone derivative, suggests that while this compound may possess acetylcholinesterase inhibitory activity, it is likely to be significantly less potent than the established drug, Donepezil.[1][2][3] Donepezil's nanomolar IC50 value underscores its high affinity and efficacy as an AChE inhibitor. The micromolar IC50 value of the representative quinolinone indicates a lower, yet potentially pharmacologically relevant, activity.[1]
Further research would be required to fully characterize the inhibitory profile of this compound, including its precise IC50 value, selectivity for AChE over BuChE, and its mode of inhibition (e.g., competitive, non-competitive). However, this initial comparison highlights the rigorous standards and high potency of existing therapies that new chemical entities must meet or exceed to be considered viable alternatives in the treatment of neurodegenerative diseases.
References
- 1. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Molecular Target: A Guide to Confirming the Mechanism of Action of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one via Genetic Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for elucidating the mechanism of action of the novel compound 4-Piperidin-1-ylmethyl-1H-quinolin-2-one. By integrating genetic knockdown studies, this document outlines a systematic approach to validate the hypothesized inhibitory effect of the compound on the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3][4] Preliminary investigations suggest that this compound may exert its cytotoxic effects by modulating key cellular signaling pathways. This guide details a robust experimental strategy to confirm its mechanism of action by comparing its effects in wild-type cancer cells versus those with a genetically silenced key signaling node, Akt1.
Hypothesized Signaling Pathway: Inhibition of PI3K/Akt/mTOR
We hypothesize that this compound inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism. Its proposed inhibition by the compound is illustrated below.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow for Mechanism Confirmation
To validate the proposed mechanism, a systematic workflow involving siRNA-mediated knockdown of Akt1 will be employed. This will allow for a direct comparison of the compound's effects in the presence and absence of its putative target.
Caption: Experimental workflow for confirming the mechanism of action using siRNA-mediated knockdown.
Data Presentation: Expected Outcomes
The following table summarizes the anticipated quantitative data from the proposed experiments. The results are designed to demonstrate that the efficacy of this compound is diminished in cells where Akt1 has been knocked down, supporting its on-target activity.
| Experimental Group | Treatment | Akt1 Expression (Relative to Control) | p-Akt (Ser473) Levels (Relative to Control) | Cell Viability (% of DMSO Control) |
| Scrambled siRNA | DMSO | 1.0 | 1.0 | 100% |
| Scrambled siRNA | Compound | 1.0 | 0.2 | 50% |
| Akt1 siRNA | DMSO | 0.1 | 0.1 | 80% |
| Akt1 siRNA | Compound | 0.1 | 0.05 | 75% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA Transfection Protocol
This protocol outlines the transient knockdown of Akt1 in a cancer cell line (e.g., MCF-7) using small interfering RNA (siRNA).
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free growth medium and incubate for 18-24 hours until they are 60-80% confluent.[5]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of Akt1 siRNA or a non-targeting scrambled control siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).[5]
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and 800 µL of antibiotic-free medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the compound treatment. Knockdown efficiency should be confirmed by Western blot.[6]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Treatment: Following siRNA transfection, aspirate the medium and add fresh medium containing either this compound at its IC50 concentration or DMSO as a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[1]
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
Western Blot Protocol
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Akt, phospho-Akt (Ser473), mTOR, phospho-mTOR (Ser2448), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
By following this comprehensive guide, researchers can systematically investigate and confirm the mechanism of action of this compound, providing crucial data for its further development as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a compound that, while specific data is limited, warrants a cautious approach due to its structural components.
In the absence of a dedicated Safety Data Sheet (SDS) for this compound, this procedure is formulated based on the hazardous properties of its parent compounds, quinoline and piperidine, and related analogs. Quinoline and its derivatives are recognized for their potential toxicity, carcinogenicity, and harm to aquatic life.[1] Similarly, piperidine is a flammable, toxic, and corrosive substance.[2][3][4][5][6][7] Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical.
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. [1][8]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment must be conducted. Given the hazardous nature of its constituents, appropriate personal protective equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[5][7][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][8]
-
Body Protection: A flame-retardant lab coat.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a fume hood.[8]
II. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is crucial to prevent accidental chemical reactions.
-
Solid Waste:
-
Collect pure this compound and any materials heavily contaminated with the solid compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
The container should be made of a material compatible with the chemical.
-
The label must read "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Liquid Waste:
-
Contaminated Labware and Debris:
Step 2: Storage of Hazardous Waste
All waste containers must be stored in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.[2][4] Secondary containment is highly recommended to mitigate any potential leaks.
Step 3: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection of the hazardous waste.[1][8]
-
If your institution does not have an EHS department, you must contact a licensed hazardous waste disposal contractor.[7][9]
-
Provide a detailed inventory of the waste to the EHS department or the contractor.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain: For small spills, carefully cover the material with an inert absorbent material such as sand, dry lime, or soda ash to avoid generating dust.[3][5]
-
Collect: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[9]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then with soap and water.[8]
-
Report: Report the spill to your laboratory supervisor and the EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. carlroth.com [carlroth.com]
- 6. isotope.com [isotope.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 4-Piperidin-1-ylmethyl-1H-quinolin-2-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Piperidin-1-ylmethyl-1H-quinolin-2-one, a compound requiring careful management due to its potential hazards. The following procedures are based on best practices for handling similar chemical structures and should be supplemented by a thorough review of any specific Safety Data Sheet (SDS) that becomes available and adherence to all institutional and local regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[1] | EN 374 |
| Body | A laboratory coat is standard. For larger quantities or when there is a significant risk of splashes, a chemical-resistant gown or apron should be worn over the lab coat.[2] | --- |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required.[1][4] | NIOSH/MSHA approved |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safe Handling Practices: Avoid direct contact with the skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[3]
-
Static Discharge: Take precautionary measures against static discharge, especially if the compound is in a powdered form that can create a dust cloud.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Segregation: Store hazardous chemicals in designated areas, segregated from incompatible materials to prevent dangerous reactions.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. This compound should be treated as hazardous waste.[6]
-
Waste Collection:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing papers, must be collected in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and labeled container for liquid hazardous waste.[6]
-
-
Container Management: Ensure waste containers are compatible with the chemical and are kept closed except when adding waste.
-
Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[6] Arrange for disposal by a licensed professional waste disposal service.[3] The preferred method for similar compounds is often high-temperature incineration in a specially equipped facility.[7]
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly.[8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. angenechemical.com [angenechemical.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
